molecular formula C10H5Br5O2 B1584245 Pentabromobenzyl acrylate CAS No. 59447-55-1

Pentabromobenzyl acrylate

Cat. No.: B1584245
CAS No.: 59447-55-1
M. Wt: 556.7 g/mol
InChI Key: GRKDVZMVHOLESV-UHFFFAOYSA-N
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Description

Overview of Pentabromobenzyl Acrylate (B77674) (PBBA) as a Chemical Compound

Pentabromobenzyl acrylate is a brominated aromatic compound with the chemical formula C₁₀H₅Br₅O₂. evitachem.com It exists as a crystalline solid with a melting point of approximately 115-116°C. chemicalbook.comsigmaaldrich.com While its solubility in water is limited, it is soluble in organic solvents such as acetone (B3395972). evitachem.com

The synthesis of PBBA typically involves a multi-step process. One common method begins with the bromination of pentabromotoluene (B47190) to produce pentabromobenzyl bromide. evitachem.com This intermediate is then reacted with sodium acrylate through an esterification reaction to yield PBBA. evitachem.com This process is often carried out in an inert solvent like chlorobenzene (B131634) and may involve a phase transfer catalyst and a polymerization inhibitor to ensure the desired product is obtained. evitachem.comgoogle.com Another synthetic route involves the direct bromination of benzyl (B1604629) acrylate in the presence of a free-radical initiator. evitachem.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₅Br₅O₂
Molecular Weight 556.67 g/mol sigmaaldrich.com
Appearance Crystalline solid evitachem.com
Melting Point 115-116 °C chemicalbook.comsigmaaldrich.com
Solubility Limited in water; soluble in organic solvents evitachem.com
Bromine Content Approximately 71% by weight researchgate.net

Historical Context and Emergence in Industrial and Academic Applications

The development of flame retardant technologies has a long history, with early efforts dating back to ancient civilizations. redwood-ttm.comepitoanyag.org.hu The 20th century, however, saw significant advancements, with the discovery of new flame retardant systems like those based on chlorinated paraffin (B1166041) and antimony oxide in the 1930s. mwflameretardant.com The post-World War II era, driven by legislation such as the Flammable Fabrics Act of 1953, further spurred research and development in this field. redwood-ttm.comruicoglobal.com

This compound emerged as a subject of interest within this evolving landscape. Its primary application is as a flame retardant, particularly in the production of flame-retardant polymers for use in textiles, plastics, and electronics. evitachem.com The polymeric form of PBBA, poly(this compound), is commercially available and widely used in engineering thermoplastics. unibromcorp.com

Role as a Monomer in Polymer Science and Materials Engineering

In polymer science, PBBA serves as a reactive monomer. evitachem.com This means it can chemically bond with other monomers to form polymers, a process known as polymerization. evitachem.com This characteristic is crucial as it allows PBBA to be integrated into the polymer matrix, enhancing the material's properties. evitachem.com

PBBA can undergo both homopolymerization (polymerizing with itself) and copolymerization (polymerizing with other monomers like styrene (B11656) or methyl methacrylate). chemicalbook.comresearchgate.net This versatility allows for the creation of a wide range of polymers with tailored flame-retardant properties. The resulting polymers, such as poly(this compound), are noted for their high thermal stability and effectiveness in reducing the flammability of materials. evitachem.comunibromcorp.com Its incorporation into polymers like polypropylene (B1209903) and polyamides has been a subject of extensive research. researchgate.netresearchgate.net

Significance in Brominated Flame Retardant (BFR) Research

This compound holds a significant position in the field of brominated flame retardant (BFR) research due to its effectiveness and its classification as a polymeric flame retardant.

Evolution of Flame Retardant Technologies and PBBA's Place

The field of flame retardant technology has seen a continuous evolution, driven by the need for more effective and safer materials. Early flame retardants often involved treating fabrics with various salts. fr-one.com The 20th century brought about the development of synthetic fibers and new chemical flame retardant systems. mwflameretardant.comfr-one.com

PBBA and its polymeric form, poly(this compound), represent a more advanced generation of BFRs. rixingxincai.com The mechanism by which PBBA imparts flame retardancy involves the release of bromine radicals during combustion. These radicals interfere with the chain reactions of combustion in the gas phase, thereby inhibiting the spread of fire. The polymeric nature of poly(this compound) offers advantages in terms of thermal stability and reduced migration from the host material. rixingxincai.com

Distinctions from Legacy Brominated Flame Retardants (e.g., PBDEs)

A key distinction of poly(this compound) lies in its polymeric nature, which sets it apart from legacy BFRs like polybrominated diphenyl ethers (PBDEs). rixingxincai.comnih.gov PBDEs are additive flame retardants, meaning they are physically mixed with the polymer rather than chemically bonded. mst.dk This can lead to concerns about their potential to leach out of products over time. nih.gov

In contrast, as a reactive monomer, PBBA becomes an integral part of the polymer backbone. evitachem.com This polymeric nature is a significant advantage, as it reduces the potential for migration and environmental release. nih.gov The shift towards polymeric BFRs like poly(this compound) reflects a broader trend in the flame retardant industry towards developing more sustainable and environmentally conscious solutions. mdpi.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound based on academic research. The objective is to present a thorough and scientifically accurate account of its properties, synthesis, and applications, particularly within the context of polymer science and flame retardant technology. The content strictly adheres to the provided outline, focusing solely on the specified topics and excluding any information outside this scope.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate
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InChI

InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRKDVZMVHOLESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

59447-57-3
Record name Poly(pentabromobenzyl acrylate)
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DSSTOX Substance ID

DTXSID9052719
Record name (Pentabromophenyl)methyl acrylate
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Molecular Weight

556.7 g/mol
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Physical Description

Dry Powder
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
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CAS No.

59447-55-1
Record name Pentabromobenzyl acrylate
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Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
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Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
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Record name (Pentabromophenyl)methyl acrylate
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Record name (pentabromophenyl)methyl acrylate
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Record name 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER
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Ii. Advanced Synthetic Methodologies and Reaction Engineering for Pentabromobenzyl Acrylate

Precursor Synthesis and Bromination Techniques

The primary precursors for pentabromobenzyl acrylate (B77674) are either benzyl (B1604629) acrylate or pentabromotoluene (B47190). evitachem.com The selection of the precursor dictates the subsequent synthetic strategy, with a significant focus on controlled bromination reactions.

Bromination of Benzyl Acrylate: Controlled Reaction Conditions and Initiator Systems

One synthetic route to pentabromobenzyl acrylate involves the direct bromination of benzyl acrylate. evitachem.com This process requires the addition of bromine to benzyl acrylate in the presence of a free-radical initiator. evitachem.com Careful control of reaction conditions is essential to ensure the complete bromination of the benzyl group while minimizing side reactions. The choice of a free-radical initiator is a critical parameter in this process, influencing both the reaction rate and the selectivity of the bromination.

Pentabromotoluene Bromination Routes: Catalyst Selection and Solvent Effects

An alternative and widely employed method for synthesizing the precursor to PBBA, pentabromobenzyl bromide, starts with pentabromotoluene. evitachem.com This involves a radical bromination at the benzylic carbon. google.com

Catalyst Selection:

The choice of radical initiator is crucial for the efficient bromination of pentabromotoluene. Commonly used initiators include dibenzoyl peroxide (DBP) and 2,2'-azodi-isobutyronitrile (AIBN). google.comjustia.com Research has shown that using dibenzoyl peroxide as a catalyst can lead to high-purity pentabromobenzyl bromide (not less than 99.3% as indicated by HPLC analysis). google.comgoogle.com

Solvent Effects:

The solvent system also plays a significant role in the bromination of pentabromotoluene. Halogenated aromatic solvents, such as chlorobenzene (B131634), are frequently used. google.comgoogle.comgoogle.com The use of chlorobenzene is advantageous as it can be used in subsequent reaction steps and is easily removed from the final polymer product. google.com The reaction can be carried out in a mixture of an organic solvent like chlorobenzene, water, and elemental bromine. google.comgoogle.com Preferred weight ratios of chlorobenzene to pentabromotoluene to water are approximately 1:1:1. google.com

Phase Transfer Catalysis in Synthetic Pathways

Phase transfer catalysts (PTCs) are instrumental in facilitating reactions between reactants present in different phases, such as an aqueous phase and an organic phase. In the synthesis of this compound, a PTC is often employed during the reaction of pentabromobenzyl bromide with an aqueous solution of sodium acrylate. google.comgoogle.com

Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used phase transfer catalyst in this synthesis. google.comgoogle.com The PTC facilitates the transfer of the acrylate anion from the aqueous phase to the organic phase, where it can react with the pentabromobenzyl bromide. google.com The amount of phase transfer catalyst is typically in the range of 0.5 to 1.5% by weight relative to the pentabromobenzyl bromide. google.comgoogle.com This approach enhances interfacial reactivity in the biphasic system.

Acrylation Reactions and Optimization of Reaction Parameters

The final step in the synthesis of this compound is the acrylation of a pentabromobenzyl halide, typically pentabromobenzyl bromide. This reaction involves the formation of an ester linkage with acrylic acid or its salt.

Reaction of Pentabromobenzyl Halides with Acrylic Acid Salts

The most common method for the acrylation step is the reaction of pentabromobenzyl bromide with a salt of acrylic acid, such as sodium acrylate. google.comgoogle.com This reaction is typically carried out in a water-immiscible organic solvent. google.com The sodium acrylate is usually in an aqueous solution. google.comgoogle.com To optimize the reaction, the sodium acrylate can be added in stages. google.comgoogle.com For instance, an initial amount of sodium acrylate solution is added, representing a molar deficiency relative to the pentabromobenzyl bromide (e.g., 75-95 molar %). google.comgoogle.com The reaction mixture is then heated to a temperature between 92°C and 98°C. evitachem.comgoogle.comgoogle.com After a certain period, the aqueous phase is removed, and a fresh aqueous solution of sodium acrylate is added to the organic phase containing the unreacted pentabromobenzyl halide to drive the reaction to completion. google.comgoogle.com

Solvent Selection for Acrylation

The choice of solvent is critical for the success of the acrylation reaction. A variety of polar organic solvents have been investigated.

Ethylene (B1197577) Glycol Monomethyl Ether: In some procedures, acrylic acid is converted to its sodium salt in a polar organic solvent like ethylene glycol monomethyl ether, followed by the addition of pentabromobenzyl chloride. google.compatsnap.com

Methyl Ethyl Ketone: Methyl ethyl ketone has also been employed as a solvent for the preparation of this compound. google.com In this method, a slurry of sodium acrylate is formed in methyl ethyl ketone, to which pentabromobenzyl halide is added. google.com

Chlorobenzene: As mentioned earlier, chlorobenzene is a preferred solvent, particularly when a phase transfer catalyst is used in a biphasic water/chlorobenzene system. google.comgoogle.com

The selection of the solvent can influence reaction rates, yields, and the purity of the final product by minimizing side reactions.

Data Tables

Table 1: Catalyst and Solvent Systems in Pentabromotoluene Bromination

CatalystSolventKey FindingsReference
Dibenzoyl Peroxide (DBP)ChlorobenzeneCan produce high purity pentabromobenzyl bromide (≥99.3%). google.comgoogle.com
2,2'-azodi-isobutyronitrile (AIBN)ChlorobenzeneAn alternative radical initiator for the bromination reaction. google.comjustia.com

Table 2: Solvents for the Acrylation of Pentabromobenzyl Halides

SolventReaction DetailsReference
Ethylene Glycol Monomethyl EtherUsed for the in-situ formation of sodium acrylate from acrylic acid. google.compatsnap.com
Methyl Ethyl KetoneForms a slurry with sodium acrylate before the addition of pentabromobenzyl halide. google.com
ChlorobenzeneEmployed in a biphasic system with water and a phase transfer catalyst. google.comgoogle.com

Stoichiometric Control and pH Monitoring in Salt Formation

The synthesis of this compound often involves the reaction of a pentabromobenzyl halide with an acrylate salt, typically sodium acrylate. The preparation of this salt is a critical step where precise stoichiometric and pH control are paramount for achieving high yields and purity of the final monomer.

The sodium acrylate is commonly prepared in an aqueous solution by neutralizing acrylic acid with a concentrated sodium hydroxide (B78521) solution. google.com This acid-base titration is carefully monitored using pH control to produce a nearly neutral sodium acrylate solution. google.com

Key parameters for this process include:

pH Target: The addition of the base is controlled to obtain a final pH of approximately 6.0 to 7.0. google.com A solution with a pH around 6.3 has been identified as particularly effective, optimizing the consumption of sodium acrylate in the subsequent reaction to form PBBA. google.com

Molar Ratio: This pH range indicates a specific molar ratio of sodium acrylate to any remaining acrylic acid in the solution, typically from 94:6 to 99:1. google.com

Initial Reaction pH: In the subsequent reaction of the prepared sodium acrylate solution with pentabromobenzyl bromide, the initial pH of the mixture is around 6.5. google.com

Stoichiometric Deficiency: To optimize the reaction, the sodium acrylate solution is often added in a molar deficiency relative to the pentabromobenzyl bromide, for instance, between 75 and 95 molar percent. google.com

This rigorous control prevents the formation of by-products and ensures the efficient conversion to the desired this compound monomer.

Table 1: pH and Stoichiometric Control in Sodium Acrylate Formation

Parameter Optimal Range/Value Significance Source
Final pH of NaA Solution 6.0 - 7.0 Indicates near-complete neutralization of acrylic acid. google.com
Preferred pH ~6.3 Provides optimal consumption of NaA for PBBA production. google.com
Molar Ratio (NaA:Acrylic Acid) 94:6 to 99:1 Ensures the salt is the predominant species. google.com
Initial Reaction Mixture pH ~6.5 Sets the starting condition for the main synthesis reaction. google.com
NaA Stoichiometry 75-95% (molar %) Controlled deficiency relative to pentabromobenzyl bromide. google.com

Purification Techniques for Monomer Isolation (e.g., Recrystallization, Washing)

Once the synthesis reaction is complete, a series of purification steps are essential to isolate the this compound monomer with high purity. The techniques employed typically involve washing, crystallization, filtration, and drying.

The crude product, often in an organic solvent like chlorobenzene, is first subjected to washing steps to remove unreacted reagents, catalysts, and by-products such as hydrogen bromide (HBr). google.com

Common purification procedures include:

Aqueous Washing: The organic phase containing the PBBA is washed with hot water (e.g., at 80°C). google.com An aqueous alkaline solution, such as sodium carbonate, may be used to neutralize any residual acidity. google.com

Crystallization: The monomer is often isolated by cooling the washed organic solution to induce crystallization. google.com Recrystallization is a critical technique to minimize impurities.

Solvent Precipitation: In some methods, the reaction mixture is added dropwise to a solvent like acetone (B3395972) or isopropyl alcohol to precipitate the solid product.

Filtration and Drying: The solid product is separated from the liquid phase via filtration. The resulting solid cake is then washed again, often with distilled water until the washings are clear and colorless, or with a solvent like carbon tetrachloride. google.com Finally, the purified monomer is dried under vacuum at elevated temperatures (e.g., 45-55°C) to remove any residual solvents. google.com

Table 2: Overview of PBBA Purification Techniques

Technique Description Purpose Source
Washing Treatment with hot water, alkaline solutions (e.g., sodium carbonate), or sodium bisulfite solution. Remove impurities, unreacted starting materials, and acidic by-products. google.com
Crystallization/Recrystallization Cooling the saturated organic solution or dissolving in a hot solvent and cooling. Isolate the monomer in a highly pure, solid crystalline form. google.com
Precipitation Adding the reaction mixture to a non-solvent (e.g., acetone). Induce rapid separation of the solid product from the solution.
Filtration Separating the solid monomer from the liquid phase. Isolate the purified solid product. google.comgoogle.com
Vacuum Drying Heating the solid product under reduced pressure. Remove residual water and organic solvents. google.com

Industrial-Scale Production Considerations and Process Intensification

The transition from laboratory-scale synthesis to industrial production of this compound requires process intensification and robust engineering solutions to ensure high yield, purity, safety, and economic viability.

Continuous Process Design for High Yield and Purity

For large-scale manufacturing, continuous processing offers significant advantages over batch production in terms of consistency, safety, and throughput. A continuous process for PBBA synthesis has been designed utilizing a series of reactors. google.com

In one such design, the reaction is divided into two zones:

First Reaction Zone (R1i reactors): The majority of the aqueous sodium acrylate solution (e.g., 85-90% of the total required amount) is fed into this zone along with the pentabromobenzyl bromide. google.com This zone operates at a temperature between 90°C and 98°C. google.com

Second Reaction Zone (R2i reactors): The remaining portion of the sodium acrylate solution (10-15%) is continuously fed into this second set of reactors, which are also maintained at 90°C to 98°C. google.com

Reactor Design and Control for Exothermic Reactions

The synthesis of PBBA is an exothermic reaction, and effective heat management is crucial for safety and product quality. Reactor design and control systems are implemented to manage the heat generated during the reaction.

Key control strategies include:

Gradual Heating: The reaction mixture is heated gradually to the target temperature range (e.g., 92°C to 98°C) over a controlled period, such as no less than 60 minutes, to prevent a runaway reaction. google.com

Temperature Maintenance: Industrial reactors, which can be as large as 5000L, are equipped with heating and cooling systems to maintain the reaction temperature within a narrow range (e.g., 100-120°C) for several hours. google.com

Controlled Reagent Addition: Reagents, such as bromine in the synthesis of the precursor, are often added dropwise at a controlled rate to manage the rate of heat evolution.

Monitoring reaction progress through methods like Gas Chromatography (GC) analysis allows for real-time adjustments and ensures the reaction proceeds to completion under safe and optimal conditions. google.com

Sustainable Chemistry Principles in PBBA Synthesis

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the reactants into the final product. acs.org While a detailed quantitative analysis for PBBA is complex, several strategies are employed during its synthesis to improve atom economy and minimize waste, in line with green chemistry principles like waste prevention and reducing derivatization. sigmaaldrich.comconsensus.app

Waste minimization strategies include:

One-Pot Synthesis: Some processes are designed as "one-pot" syntheses where the precursor, pentabromobenzyl bromide, is generated and then reacted with sodium acrylate without being isolated and purified. google.com This approach aligns with the principle of reducing derivatives, as it avoids an intermediate separation step, which saves on solvents, energy, and reduces potential material loss. acs.org

Process Optimization: Achieving high reaction yields, as seen with the bromine/peroxide method which can reach 94.4%, is a direct way to improve atom economy and reduce the amount of unreacted starting materials that end up as waste.

These strategies contribute to a more sustainable manufacturing process by reducing the generation of waste that requires treatment and disposal. yale.edu

Green Solvent Alternatives and Solvent-Free Approaches

The selection of a solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle, prompting a shift towards greener alternatives and solvent-free reaction conditions.

Phase Transfer Catalysis (PTC)

One significant advancement in the synthesis of this compound involves the use of phase transfer catalysis (PTC). This methodology facilitates the reaction between reactants located in different immiscible phases, typically an organic solvent and water. core.ac.ukscispace.comresearchgate.net For the synthesis of this compound, this involves the reaction of pentabromobenzyl halide in a water-immiscible organic solvent, such as chlorobenzene, with an aqueous solution of an acrylate salt. anton-paar.comgoogle.com A phase transfer catalyst, such as tetrabutylammonium bromide, is employed to transport the acrylate anion from the aqueous phase to the organic phase where the reaction occurs. anton-paar.combiomedres.us This approach offers the advantage of using water as a reaction medium, reducing the reliance on large quantities of potentially hazardous organic solvents. biomedres.us Research indicates that controlling the pH of the aqueous sodium acrylate solution to a nearly neutral value (pH 6.3-7.0) optimizes the consumption of the acrylate salt. google.com

Table 1: Parameters for Phase Transfer Catalysis Synthesis of this compound

ParameterDescriptionExample/ValueReference
Organic PhaseWater-immiscible solvent for the pentabromobenzyl halide reactant.Chlorobenzene anton-paar.comgoogle.com
Aqueous PhaseSolution of the acrylate salt.Aqueous Sodium Acrylate anton-paar.com
CatalystPhase Transfer Catalyst to facilitate ion transport between phases.Tetrabutylammonium Bromide anton-paar.com
TemperatureOperating reaction temperature.92-98 °C anton-paar.com
pH ControlOptimized pH of the aqueous acrylate solution for efficient reaction.~6.3 - 7.0 google.com
AdvantageUtilizes water as a reaction medium, potentially reducing organic solvent waste and improving reaction efficiency. core.ac.uk

Solvent-Free Approaches: Mechanochemistry

A more radical approach to green synthesis is the complete elimination of solvents. Mechanochemistry, which uses mechanical energy from methods like ball milling to induce chemical reactions, represents a frontier in solvent-free synthesis. researchgate.netrsc.org This technique can lead to significantly shorter reaction times, high yields, and simplified purification procedures, often requiring just a simple wash to remove any unreacted starting materials. rsc.orgbeilstein-journals.org While the direct mechanochemical synthesis of the this compound monomer is an area for further research, the principle has been demonstrated in its polymerization. The polymerization of crystalline this compound has been successfully carried out in a double-screw extruder at high temperature and pressure, where the mechanical stress contributes to initiating the reaction. numberanalytics.com This demonstrates the feasibility of applying mechanical forces to drive reactions involving this compound without a solvent medium.

Table 2: Potential Advantages of Solvent-Free Mechanochemical Synthesis

ParameterDescriptionReference
Reaction TimeOften significantly reduced compared to conventional solution-based methods, sometimes from days to hours. beilstein-journals.orgdiva-portal.org
YieldFrequently results in high to quantitative product yields. mdpi.com
Environmental ImpactEliminates the need for bulk solvents, drastically reducing waste and environmental burden. researchgate.net
PurificationProduct isolation is often simplified, sometimes requiring only washing with a polar solvent. beilstein-journals.org
EnergyCan be more energy-efficient by avoiding the need to heat and distill large volumes of solvent. researchgate.net

Other green solvent alternatives, such as supercritical fluids (e.g., CO2) and ionic liquids, are established in various areas of green chemistry but their specific application to the synthesis of this compound monomer remains a subject for future investigation. researchgate.net

Energy Efficiency in Reaction and Purification Steps

Energy consumption is a major operational cost and environmental concern in chemical manufacturing. Process intensification through the use of alternative energy sources and optimization of purification steps are key strategies for enhancing energy efficiency.

Alternative Energy Sources

Microwave-assisted and ultrasound-assisted syntheses are two prominent technologies that can dramatically reduce energy consumption compared to conventional conductive heating methods.

Microwave-Assisted Synthesis: Microwave energy directly heats the reactants through dielectric heating, leading to rapid and uniform temperature increases throughout the reaction mixture. wisdomlib.orgajgreenchem.comnih.gov This method avoids the slow and inefficient process of heating the vessel walls and then transferring that heat to the reactants. Studies have shown that microwave-assisted synthesis can be significantly more energy-efficient, with efficiencies potentially reaching up to 90% compared to the 10-20% typical for conventional heating. numberanalytics.com This translates to drastically reduced reaction times—often from hours to minutes—and higher product yields. wisdomlib.orgajgreenchem.com The application of microwave heating has been noted in the development of polymers and copolymers of this compound, indicating its relevance and potential for the monomer synthesis as well.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-intensity ultrasound to a reaction mixture creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov While specific data for this compound is not available, studies on analogous reactions, such as the synthesis of brominated tetracyclic derivatives, have shown remarkable improvements. Under ultrasound irradiation, reaction times were reduced from 24 hours to just one hour, with a 15-20% increase in yield and a five-fold reduction in the use of toxic halogenated solvents. nih.gov

Table 3: Comparative Analysis of Synthesis Methods and Energy Efficiency

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted
Heating MechanismConduction/Convection (Indirect)Dielectric Heating (Direct)Acoustic Cavitation
Reaction TimeHours to DaysMinutes to Hours wisdomlib.orgMinutes to Hours nih.gov
Energy ConsumptionHighLow (up to 90% efficiency) numberanalytics.comLow nih.gov
YieldBaselineOften Improved wisdomlib.orgOften Improved nih.gov
Solvent UsageHighReduced or Solvent-free possibleSignificantly Reduced nih.gov

Energy Efficiency in Purification

Purification is an energy-intensive stage in chemical production. For solid products like this compound, crystallization is a common and critical purification method. While column chromatography is a powerful tool for purification, it is often less energy and resource-efficient on an industrial scale compared to a well-designed crystallization process. illinois.eduzu.edu.pk

Recrystallization, when optimized, can achieve very high purity and is generally more energy-efficient than chromatography, which consumes large volumes of solvents that must be subsequently recovered, often through energy-intensive distillation. illinois.edu The key to an energy-efficient crystallization is the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in the solution. rochester.edu Slow, controlled cooling allows for the formation of pure crystals, which can be isolated by simple filtration. rochester.edu This minimizes the need for the extensive solvent pumping and recovery systems associated with large-scale chromatography, thereby saving significant energy.

Iii. Polymerization Science of Pentabromobenzyl Acrylate

Fundamental Polymerization Mechanisms and Kinetics

The conversion of the monomer, pentabromobenzyl acrylate (B77674), into its polymeric form can be accomplished through several radical polymerization pathways. These methods are broadly categorized into conventional free radical polymerization and controlled radical polymerization (CRP) techniques.

Free Radical Polymerization of PBBA: Initiator Systems (e.g., AIBN, Dicumyl Peroxide) and Temperature Control

Conventional free radical polymerization is a common method for synthesizing a variety of polymers. libretexts.org This process is typically initiated by the thermal decomposition of an initiator molecule, which generates free radicals. tcichemicals.comtcichemicals.com For the polymerization of PBBA, common thermal initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as dicumyl peroxide. tcichemicals.comreddit.com

Temperature plays a significant role in free radical polymerization. nih.gov An increase in temperature generally leads to a higher rate of initiator decomposition, which in turn increases the rate of polymerization. lsu.eduresearchgate.net However, higher temperatures can also lead to an increased rate of side reactions, such as chain transfer and termination, which can affect the molecular weight and structure of the resulting polymer. researchgate.netresearchgate.net For instance, in the polymerization of acrylates, higher temperatures can promote intramolecular chain transfer (backbiting), leading to the formation of branched polymer chains. researchgate.net Therefore, careful control of the reaction temperature is essential to achieve the desired polymer properties. The polymerization of acrylates is an exothermic process, and effective heat dissipation is necessary to prevent runaway reactions. nih.gov

Controlled Radical Polymerization (CRP) Techniques for Poly(Pentabromobenzyl Acrylate) (PBBPA)

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers significant advantages over conventional free radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. sigmaaldrich.comtcichemicals.commdpi.com The key feature of CRP is the establishment of a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. cmu.eduethz.ch This reversible activation-deactivation process allows all polymer chains to grow at a similar rate, leading to a well-defined polymer structure. ethz.ch The main CRP techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.commdpi.com

ATRP is a versatile and widely used CRP method for a variety of monomers, including acrylates. ethz.chwikipedia.orgcmu.edu It is a transition metal-catalyzed process, typically employing a copper complex as the catalyst, which reversibly activates and deactivates the growing polymer chains through the transfer of a halogen atom. cmu.eduwikipedia.org This process allows for the synthesis of polymers with controlled molecular weights and low dispersity. cmu.edu The control over the polymerization is achieved by maintaining a low concentration of active radicals, which minimizes termination reactions. cmu.edu ATRP is tolerant of a wide range of functional groups, making it suitable for the polymerization of functional monomers like PBBA. cmu.edu The resulting polymers retain a halogen atom at the chain end, which can be used for further chemical modifications. wikipedia.org

Key Components of a Typical ATRP System
ComponentFunctionExamples
MonomerThe building block of the polymer.Styrenes, (meth)acrylates, acrylonitrile wikipedia.org
InitiatorAn alkyl halide that provides the transferable halogen atom.Ethyl 2-bromoisobutyrate, methyl 2-bromopropionate cmu.edu
CatalystA transition metal complex that mediates the atom transfer.CuBr, CuCl complexed with ligands wikipedia.org
LigandSolubilizes the transition metal salt and adjusts its reactivity.Bipyridine derivatives, PMDETA cmu.eduethernet.edu.et
SolventDissolves the reactants and influences the polymerization kinetics.Toluene, anisole, dimethylformamide cmu.edu

RAFT polymerization is another powerful CRP technique that offers excellent control over polymer molecular weight and distribution for a broad range of monomers. wikipedia.orgsigmaaldrich.com This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. wikipedia.org The polymerization proceeds via a reversible chain transfer mechanism involving the addition of a propagating radical to the RAFT agent, followed by fragmentation to release a new radical that can reinitiate polymerization. scispace.com This degenerative transfer process ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity. nih.gov A key advantage of RAFT is its compatibility with a wide variety of monomers and reaction conditions, including aqueous systems. wikipedia.org

Common Classes of RAFT Agents
ClassGeneral StructureApplicable Monomers
DithioestersR-C(=S)S-R'Acrylates, methacrylates, styrenes wikipedia.org
TrithiocarbonatesR-S-C(=S)S-R'Acrylates, methacrylates, styrenes wikipedia.org
XanthatesR-O-C(=S)S-R'Less activated monomers (LAMs) wikipedia.org
DithiocarbamatesR₂N-C(=S)S-R'Less activated monomers (LAMs) wikipedia.org

NMP is a CRP technique that employs a stable nitroxide radical to reversibly trap the growing polymer chain. icp.ac.rumdpi.com The key to NMP is the reversible cleavage of the C-ON bond of an alkoxyamine, which generates a propagating radical and a persistent nitroxide radical. icp.ac.ru The persistent nitroxide radical does not initiate polymerization but acts as a radical scavenger, reversibly capping the growing polymer chain. nih.gov This process maintains a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymerization. cmu.edu While initially limited to the polymerization of styrene (B11656) and its derivatives, newer nitroxides have been developed that can effectively control the polymerization of a wider range of monomers, including acrylates. researchgate.net However, the polymerization of acrylates with some common nitroxides like TEMPO can be challenging due to the formation of a strong C-O bond between the acrylate chain end and the nitroxide. researchgate.net

Solution Polymerization: Solvent Effects (e.g., Halogenated Aromatic Solvents like Chlorobenzene (B131634), 1,2-Dichlorobenzene, Methoxyethanol)

Solution polymerization is a common technique where the monomer and initiator are dissolved in a non-reactive solvent. This method offers several advantages, including better control over the reaction temperature due to the solvent's ability to dissipate the heat of polymerization, and reduced viscosity of the reaction mixture, which facilitates stirring and handling. dergipark.org.tr

The choice of solvent can significantly influence the polymerization kinetics and the properties of the resulting polymer. flinders.edu.au For the polymerization of PBBA, halogenated aromatic solvents such as chlorobenzene and 1,2-dichlorobenzene have been utilized. google.com These solvents are effective at dissolving both the monomer and the resulting polymer. The polarity of the solvent can affect the rate of polymerization. dergipark.org.tr For instance, in ATRP, the equilibrium constant can be significantly influenced by the solvent polarity, with more polar solvents often leading to an increase in the polymerization rate. wikipedia.org

In addition to halogenated aromatic solvents, other solvents like methoxyethanol can be employed. google.com The use of aqueous mixtures of water-miscible aprotic solvents has also been reported for the solution polymerization of this compound, utilizing a water-soluble free radical initiator. google.com The nature of the solvent can also impact the solubility of the polymer, which is an important consideration for the isolation and purification of the final product. In some cases, the polymer may precipitate from the reaction mixture upon cooling, providing a convenient method for its recovery. google.com

Polymer Architecture and Molecular Weight Control

Control over the polymer's molecular weight and architecture is essential for tuning its physical and mechanical properties. Techniques such as the use of chain length regulators and copolymerization are employed to achieve desired polymer structures.

Chain length regulators, also known as chain transfer agents (CTAs), are crucial in radical polymerization for controlling the molecular weight of the resulting polymer. matchemmech.com Thiols, such as n-dodecyl thiol (also known as n-dodecyl mercaptan), are commonly used CTAs. matchemmech.com They operate by interrupting the growth of a polymer chain through the transfer of a hydrogen atom to the propagating radical. This terminates the existing chain and creates a new radical on the CTA, which can then initiate a new polymer chain. This process effectively lowers the average molecular weight.

The use of CTAs is a key strategy to manage the desired molecular weight and prevent gel effects, especially in high-conversion polymerizations. matchemmech.com The choice and concentration of the thiol can significantly impact the molecular weight distribution, or polydispersity index (PDI). For instance, studies on other acrylate systems have shown that different thiols can produce polymers with either monomodal or bimodal molecular weight distributions. matchemmech.com In the solution polymerization of pentabromobenzyl (meth)acrylate, the inclusion of a chain length regulator is a recognized method to produce polymers with a narrow molecular weight distribution and good thermal stability. google.com

Copolymerization is the process of polymerizing two or more different types of monomers. This technique is widely used to create materials that combine the properties of the constituent homopolymers. This compound can be copolymerized with various vinyl monomers, such as styrene and methyl acrylate, to enhance or modify its properties. novistachem.com

The synthesis of PBBA copolymers can be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov These methods allow for the creation of well-defined polymer architectures, including block copolymers. For example, the synthesis of poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) triblock copolymers has been successfully demonstrated using ATRP. cmu.edu A similar approach could be applied to synthesize block copolymers containing PBBA segments.

The reactivity ratios of the comonomers determine the composition of the resulting copolymer. Characterization of these copolymers involves techniques such as Nuclear Magnetic Resonance (NMR) to determine composition and Gel Permeation Chromatography (GPC) to analyze molecular weight and PDI. nih.gov Poly(this compound) is noted for its suitability in applications involving styrenic copolymers, indicating its compatibility and utility in copolymerization with styrene. novistachem.com

Graft copolymerization is a powerful technique for modifying the properties of a base polymer. frontiersin.org It involves attaching polymer chains (the graft) as branches to a main polymer chain (the backbone). This method can significantly improve properties like impact strength, thermal stability, and compatibility with other materials. frontiersin.orgtandfonline.com

A notable application of this technique involves the graft polymerization of this compound onto an ethylene-propylene-diene monomer (EPDM) backbone. tandfonline.com This modification is performed to create a flame-retardant additive for polypropylene (B1209903) (PP). The grafting of PBBA onto the EPDM is hypothesized to occur at the double bonds of the diene component in the EPDM terpolymer. tandfonline.com The resulting graft copolymer, when blended with PP, leads to a significant improvement in mechanical properties, such as impact strength and elongation at break, as well as enhanced thermal aging resistance. tandfonline.com This improvement is attributed to better dispersion of the flame retardant and the creation of a specific honeycomb morphology of the grafted particles within the PP matrix. tandfonline.com

Reaction Engineering for PBBPA Production

The industrial production of poly(this compound) requires careful consideration of reaction engineering principles to ensure consistent product quality, high yield, and safe operation. A common method for PBBPA production is solution polymerization. google.com

A typical solution polymerization process for pentabromobenzyl (meth)acrylate involves the following steps: google.com

Reactor Charging: A reaction vessel is charged with a water-miscible aprotic organic solvent, water, the this compound monomer, a free-radical initiator, and optionally, a chain length regulator.

Reaction Conditions: The reaction mixture is heated, often to its reflux temperature (typically in the range of 70°C to reflux), and stirred to ensure homogeneity. The reaction is generally carried out at atmospheric pressure.

Monomer Concentration: The concentration of the monomer is typically maintained between 10% and 70% by weight, with a preferred range of 50% to 60% relative to the solvent-water mixture.

Completion: The reaction is allowed to proceed for a sufficient duration to reach completion.

The final product, poly(this compound), is typically a white crystalline powder. novistachem.com Quality control parameters for the commercial polymer include a high bromine content (e.g., ≥71%) and a low percentage of volatile components (e.g., ≤0.3%). novistachem.com The polymer produced by this method is characterized by good thermal stability and a narrow molecular weight distribution, making it an effective polymeric flame retardant. google.comnovistachem.com

Table 2: Typical Parameters for Solution Polymerization of PBB(M)A Data synthesized from patent literature describing the process. google.com

Parameter Typical Value / Condition
Solvent System Mixture of water-miscible aprotic organic solvent and water
Initiator Water-soluble free radical initiator
Monomer Concentration 10 - 70 wt% (50 - 60 wt% preferred)
Temperature 70°C to reflux temperature
Pressure Atmospheric
Auxiliaries Chain length regulator (optional)

Batch, Semi-Continuous, and Continuous Polymerization Processes

The production of polymers can be carried out using batch, semi-continuous (or semi-batch), and continuous processes. rsc.orgcetjournal.it While historically, many polymer production processes are discontinuous or semi-continuous, there is a growing interest in shifting towards continuous processes for improved safety, productivity, and product quality. rsc.orgcetjournal.it

Batch Polymerization : In a batch process, all reactants—monomer (this compound), solvent, and initiator—are loaded into a reaction vessel at the start of the reaction. google.com The mixture is then heated for a sufficient duration to achieve a high degree of monomer conversion. google.com This method is straightforward but can present challenges in controlling the reaction temperature due to the significant heat released during acrylate polymerization. aiche.org A solution polymerization process for this compound has been described where the monomer, a water-miscible aprotic solvent, water, a free radical initiator, and an optional chain length regulator are charged into a reactor and heated to allow the reaction to reach completion. google.com

Semi-Continuous (Semi-Batch) Polymerization : This process involves the initial charging of the reactor with a portion of the reactants, followed by the gradual addition of the remaining monomer or other components over time. cetjournal.itengconfintl.org This "starved-feed" approach is particularly advantageous for highly exothermic reactions like acrylate polymerization, as it allows for better temperature control by managing the rate of reaction. cetjournal.itengconfintl.org High-temperature, starved-feed semi-batch processes have been effectively used for other poly(acrylates) to control polymer structure. engconfintl.org This method offers a balance between the simplicity of batch processing and the enhanced control of continuous systems.

Continuous Polymerization : In a continuous process, reactants are continuously fed into the reactor, and the polymer product is continuously withdrawn. rsc.orgchemrxiv.org Continuous Stirred Tank Reactors (CSTRs) are often employed. rsc.orgcetjournal.it This approach can lead to significant increases in productivity and enhanced process safety due to smaller reactor volumes. cetjournal.it Transitioning from a batch or semi-batch process to a continuous one requires careful design and optimization to maintain product quality, such as weight-average molecular weight. rsc.org For acrylic acid polymerization, a model-assisted strategy has been shown to successfully transition from semi-batch to a continuous process, resulting in an 88% increase in productivity while maintaining a monomer conversion of 98%. rsc.org

Table 1: Comparison of Polymerization Processes for Acrylates

Feature Batch Process Semi-Continuous Process Continuous Process
Reactant Addition All at the beginning Initial charge followed by gradual feed Continuous feed
Product Removal At the end of the reaction At the end of the reaction Continuous removal
Heat Control Challenging, potential for runaways Good, managed by feed rate Excellent, steady-state operation
Product Consistency Potential for batch-to-batch variation Good High
Productivity Lower Moderate Higher

| Flexibility | High (easy to change products) | Moderate | Lower (best for single product) |

Heat Management in Polymerization Reactors

Polymerization reactions, particularly those involving acrylates, are strongly exothermic, releasing significant amounts of energy. aiche.orgresearchgate.net For instance, the heat of polymerization for various acrylates is in the range of 13 to 19 kcal per mole. researchgate.net Effective heat removal is a critical aspect of reactor design to prevent uncontrolled temperature increases (runaway reactions), which can compromise polymer quality and pose safety risks. cetjournal.itaiche.org

Key heat management strategies include:

Jacketed Reactors : The reactor vessel is surrounded by a jacket through which a cooling fluid is circulated. This is a common method but can be limited by the available heat transfer area, especially as reactor volume increases. aiche.org

Internal Cooling Coils : Coils placed inside the reactor provide additional surface area for heat exchange, improving cooling capacity.

External Heat Exchangers : For large-scale production, an external heat exchanger is a highly effective configuration. aiche.org The reaction mixture is pumped out of the reactor, through a shell-and-tube heat exchanger for cooling, and then returned to the vessel. aiche.org This setup significantly increases the available heat-transfer area. aiche.org

Reflux Cooling : If the polymerization is carried out in a solvent, the heat of reaction can be removed by boiling the solvent and condensing the vapors in an overhead condenser, returning the cooled liquid to the reactor.

The choice of heat removal mechanism depends on the scale of the reaction, the specific heat of polymerization of the monomer, and the desired operating temperature. aiche.org For a typical polypropylene plant producing 100,000 tons per year, the average rate of energy release is 7,300 kJ/sec, highlighting the substantial cooling capacity required for industrial-scale polymerization. aiche.org

Monitoring Monomer Conversion and Polymerization Progress (e.g., HPLC)

Real-time monitoring of polymerization is essential for process control, ensuring the reaction proceeds to the desired conversion and that the final product meets specifications. monash.edu Several analytical techniques can be employed to track the disappearance of the monomer and the formation of the polymer.

High-Performance Liquid Chromatography (HPLC) : HPLC is a robust and widely used method for determining monomer concentration during and after polymerization. uniupo.itresearchgate.net By taking samples from the reactor at various time points, diluting them, and analyzing them via HPLC, one can accurately quantify the remaining monomer. uniupo.it This allows for the calculation of monomer conversion over time. uniupo.itresearchgate.net The technique provides separate peaks for the different components in the reaction mixture, enabling precise measurement. nih.gov

Spectroscopic Techniques : In-line and online spectroscopic methods offer the advantage of real-time, continuous monitoring without the need for manual sampling. monash.edumdpi.com

Fourier Transform Near-Infrared Spectroscopy (FT-NIR) : This technique can be used for real-time monitoring of radical solution polymerizations. monash.edu The disappearance of the vinyl bond of the acrylate monomer can be tracked to determine monomer conversion. monash.edumdpi.com

Raman Spectroscopy : Raman spectroscopy is another powerful tool for online monitoring of polymerization reactions, including emulsion copolymerizations. tue.nl

Calorimetry : Since polymerization is exothermic, the heat flow from the reaction is directly proportional to the rate of polymerization. mdpi.com Techniques like Differential Scanning Calorimetry (DSC) can be used to follow the progress of the reaction by measuring the heat generated. mdpi.com

These monitoring techniques provide crucial data for kinetic studies and for ensuring that the polymerization reaches a high conversion level, which is a prerequisite for minimizing the residual monomer in the final product. mdpi.com

Post-Polymerization Processing and Polymer Isolation

Following the polymerization reaction, several processing steps are required to isolate the pure poly(this compound) and ensure it meets quality standards, particularly concerning the level of unreacted monomer. cmu.edunih.gov

Solvent Removal and Drying Techniques (e.g., Vacuum Drying)

When polymerization is conducted in a solvent, the solvent must be removed to isolate the solid polymer. google.com The choice of method depends on the solvent's boiling point and the thermal stability of the polymer.

Precipitation : The polymer can be isolated by adding the polymer solution to a non-solvent. This causes the polymer to precipitate out of the solution, after which it can be collected by filtration.

Evaporation : The solvent can be removed by evaporation. To avoid thermal degradation of the polymer, this is often performed under reduced pressure.

Vacuum Drying : This is a common and effective technique for removing residual solvents and any other volatile impurities from the isolated polymer. The polymer is heated under vacuum, which lowers the boiling point of the trapped solvent, facilitating its removal without exposing the polymer to excessively high temperatures.

Desiccants : For removing trace amounts of water or specific solvents, desiccants can be used. For example, activated 3 Å molecular sieves are effective for drying various organic solvents. pitt.edu

Control of Residual Monomer Content

Minimizing the residual monomer content in the final polymer is critical, as unreacted monomers can affect the polymer's properties and may pose environmental or health concerns. nih.govresearchgate.net The maximum allowable residual monomer content is often regulated, with typical limits for acrylic resins being in the range of 2.2% to 4.5%, depending on the application. nih.gov

Several strategies can be employed to reduce residual monomer levels:

Achieving High Conversion : The most direct method is to drive the polymerization reaction as close to completion as possible. This can be achieved by extending the reaction time or adjusting the temperature at the end of the main polymerization phase.

Post-Polymerization Treatment : After the main polymerization is complete, a "finishing" or "post-reaction" step can be implemented. This often involves adding a redox initiator system at a suitable temperature to polymerize the remaining trace amounts of monomer. google.com

Devolatilization : Techniques like vacuum drying or steam stripping can physically remove unreacted monomer from the polymer.

Chemical Scavenging : Introducing a highly reactive monomer or chemical agent after the primary polymerization can consume the residual monomer. researchgate.net

Post-Polymerization Immersion : For some acrylic resins, immersing the polymer in water (e.g., at 50°C for one hour) has been shown to reduce residual monomer content. nih.gov Ultrasonic treatment in a water bath can accelerate this process. nih.gov

The effectiveness of these methods depends on the specific polymer and the initial level of residual monomer. For emulsion polymerized acrylics, residual monomer levels can be as low as 0.01% to 0.05%, while bulk polymerized polymers typically have higher levels, in the range of 0.1% to 0.9%. mpausa.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Poly(this compound)
Acrylic acid
Polypropylene
Pentabromobenzyl methacrylate
Poly(pentabromobenzyl methacrylate)
Styrene
Tribromoneopentyl acrylate ester
Potassium persulfate
Sodium persulfate
Ammonium persulfate
Butyl acrylate
Isobornyl acrylate
Methyl acrylate
Methacrylic acid

Iv. Advanced Characterization of Pentabromobenzyl Acrylate and Its Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of the PBBA monomer and for analyzing the microstructure of PBBPA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of compounds. For the PBBA monomer, ¹H-NMR spectroscopy can confirm the presence of all constituent protons and their chemical environments. The expected spectrum would feature distinct signals for the vinyl protons of the acrylate (B77674) group and the methylene (B1212753) protons of the benzyl (B1604629) group.

Based on the structure of pentabromobenzyl acrylate, the following proton signals can be predicted:

Vinyl Protons (CH₂=CH-): These three protons typically appear as a complex set of multiplets in the region of 5.8 to 6.5 ppm. The geminal, cis, and trans couplings result in distinct signals for each proton.

Methylene Protons (-O-CH₂-Ar): The two protons of the methylene bridge between the ester oxygen and the aromatic ring would likely appear as a singlet further downfield, anticipated in the 5.0 to 5.5 ppm range, due to the deshielding effects of the adjacent oxygen and the electron-withdrawing pentabromophenyl group.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Vinyl (CH₂=CH-)~ 5.8 - 6.5Multiplet (3 distinct signals)3H
Methylene (-CH₂-)~ 5.0 - 5.5Singlet2H

For poly(this compound), ¹H-NMR is a valuable tool for determining the number-average molecular weight (Mₙ) through end-group analysis. sigmaaldrich.com This method relies on identifying and integrating the signals from protons on the terminal groups of the polymer chains and comparing them to the integral of a signal from the repeating monomer units. sigmaaldrich.comresearchgate.net By knowing the initiator and termination mechanisms, the signals corresponding to these end-groups can be assigned, and their low intensity relative to the main polymer backbone signals allows for the calculation of the degree of polymerization. sigmaaldrich.comacs.org More advanced 2D NMR techniques, such as HSQC and HMBC, can be employed for detailed microstructural analysis of acrylate copolymers, helping to assign complex and overlapping signals. iupac.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Key vibrational modes for PBBA include:

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group, typically found around 1720-1740 cm⁻¹.

C=C Stretching: A peak corresponding to the stretching of the vinyl double bond, which is expected in the range of 1630-1640 cm⁻¹. azom.com

C-O Stretching: Ester linkages exhibit two C-O stretching vibrations, an asymmetric stretch (C-O-C) around 1150-1250 cm⁻¹ and a symmetric stretch (O-C-C) around 1000-1100 cm⁻¹. spectroscopyonline.com

=C-H Bending: Out-of-plane bending vibrations for the vinyl group protons are expected in the 800-1000 cm⁻¹ region.

C-Br Stretching: The vibrations of the carbon-bromine bonds on the aromatic ring typically appear in the fingerprint region, at wavenumbers below 700 cm⁻¹.

During polymerization, the disappearance of the C=C stretching band around 1637 cm⁻¹ can be monitored to follow the conversion of the monomer into the polymer. azom.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester Carbonyl (C=O)Stretching1720 - 1740
Vinyl (C=C)Stretching1630 - 1640
Ester (C-O-C)Asymmetric Stretching1150 - 1250
Vinyl (=C-H)Bending (out-of-plane)800 - 1000
Aromatic (C-Br)Stretching< 700

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline material. nih.gov If a suitable single crystal of the this compound monomer can be grown, this technique can provide a wealth of structural information, including:

Precise bond lengths and angles.

The conformation of the molecule.

The packing arrangement of molecules within the crystal lattice.

The dimensions of the unit cell (the basic repeating unit of the crystal), defined by the lengths a, b, c, and the angles α, β, γ.

Hypothetical Unit Cell Parameters for this compound (Illustrative Example)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)15.20
c (Å)10.80
α (°)90
β (°)98.5
γ (°)90

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. udel.edu

Electron Impact (EI) Ionization: In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. chemguide.co.uk The mass spectrum of this compound (MW = 556.67 g/mol ) would be expected to show a molecular ion (M⁺˙) peak cluster. sigmaaldrich.com A key feature would be the distinctive isotopic pattern caused by the five bromine atoms (⁵⁹Br and ⁸¹Br have roughly equal natural abundance), resulting in a characteristic cluster of peaks for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. libretexts.org A likely and prominent fragmentation would be the cleavage of the benzylic C-O bond to form the highly stable pentabromobenzyl cation.

Electron Capture Negative Ionization (ECNI): ECNI is a soft ionization technique that is particularly sensitive for compounds containing highly electronegative atoms, such as halogens. Given the presence of five bromine atoms, PBBA is an ideal candidate for ECNI-MS. This technique would likely produce an intense molecular anion (M⁻˙) or a prominent [M-Br]⁻ fragment with significantly less fragmentation than EI, making it a highly specific and sensitive method for detecting trace amounts of the compound.

Predicted Key Fragments in Mass Spectrometry of this compound
Ionization ModePredicted FragmentFormulaApproximate m/z (using ⁷⁹Br)Comment
EIMolecular Ion[C₁₀H₅Br₅O₂]⁺˙552Cluster of peaks due to Br isotopes
EIPentabromobenzyl Cation[C₇H₂Br₅]⁺481Likely a stable and abundant fragment
EILoss of Acryloyloxy Radical[C₇H₂Br₅]⁺481Same fragment as above
ECNIMolecular Anion[C₁₀H₅Br₅O₂]⁻˙552High sensitivity expected

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of the monomer and analyzing the molecular weight distribution of the resulting polymer.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of acrylate monomers. e3s-conferences.org A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. For this compound, a gradient elution using water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the nonpolar monomer from more polar or less polar impurities. Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector, as the aromatic ring provides strong UV absorbance. e3s-conferences.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Example HPLC Method Parameters for this compound Purity Analysis
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 50% B, increase to 95% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Gel Permeation Chromatography (GPC) / High-Temperature GPC (HT-GPC) for Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. For poly(this compound), which often has limited solubility in common organic solvents at ambient temperatures, High-Temperature GPC (HT-GPC) is frequently employed. This method allows for the dissolution of the polymer in solvents like 1,2,4-trichlorobenzene (B33124) at elevated temperatures, typically around 120°C, enabling the separation of polymer chains based on their hydrodynamic volume.

From the GPC chromatogram, several key parameters are determined:

Weight Average Molecular Weight (Mw): This is more sensitive to the larger polymer chains in the sample.

Number Average Molecular Weight (Mn): This is more sensitive to the smaller polymer chains in the sample.

Polydispersity Index (PDI): Calculated as the ratio of Mw to Mn (PDI = Mw/Mn), this index provides an indication of the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution of polymer chain lengths, whereas higher values indicate a broader distribution.

The molecular weight and PDI of poly(this compound) are critical parameters that can be controlled during polymerization, for instance, by adjusting the amount of a chain length regulator. These characteristics significantly influence the physical and mechanical properties of the final polymer.

Research and patent literature detail the synthesis of poly(this compound) with a wide range of molecular weights. For instance, solution polymerization can yield polymers with a weight average molecular weight (Mw) ranging from 4,000 to 199,000 g/mol and a number average molecular weight (Mn) between 5,000 and 20,000 g/mol . google.com The polydispersity index for these polymers is generally less than 18, with preferred ranges often being below 10. google.com Specific examples demonstrate the ability to tailor the molecular properties of the polymer. For example, one synthesis resulted in a poly(this compound) with an Mw of 295,000 g/mol and an Mn of 17,500 g/mol . google.com Another example yielded a polymer with an Mw of 56,900 g/mol and an Mn of 6,040 g/mol . google.com

Below is a table summarizing representative GPC/HT-GPC data for different poly(this compound) samples as found in the literature.

Sample IDWeight Average Molecular Weight (Mw) ( g/mol )Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
Polymer Example 1295,00017,50016.86
Polymer Example 256,9006,0409.42
Preferred Range4,000 - 199,0005,000 - 20,000< 18
More Preferred Range4,000 - 120,000Not Specified2 - 10

Elemental Analysis for Compositional Accuracy (e.g., Bromine Content)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in the case of poly(this compound), is crucial for verifying its compositional accuracy. The most critical element to quantify is bromine, as the high bromine content is directly responsible for the flame-retardant properties of the material.

The theoretical bromine content of the this compound monomer is approximately 71.8%. For the polymer, the bromine content is expected to be very close to this value. Analytical methods such as the Parr bomb method are utilized for the precise determination of halogen content in chemical substances. This involves the combustion of the sample in a sealed "bomb" with an oxidizing agent, followed by the analysis of the resulting halides.

Accurate determination of the bromine content confirms the purity of the monomer and the successful polymerization into the desired high-bromine-content polymer. For instance, a synthesized poly(this compound) was found to have a bromine content of 70.3% as determined by the Parr bomb method. google.com This high percentage of bromine is a key characteristic of this polymeric flame retardant.

The following table presents data on the elemental analysis of poly(this compound), focusing on the bromine content.

SampleAnalytical MethodTheoretical Bromine Content (%)Measured Bromine Content (%)
Poly(this compound)Parr Bomb Method~71.870.3 google.com

V. Environmental Fate, Ecotoxicology, and Risk Assessment of Pentabromobenzyl Acrylate and Its Polymers

Environmental Occurrence and Distribution

The presence and movement of Pentabromobenzyl acrylate (B77674) in the environment are governed by its physical and chemical properties and its release from commercial products.

Presence in Wastewater Treatment Plant Effluents and Environmental Matrices (e.g., Eggs of Avian Species, Dust)

Pentabromobenzyl acrylate has been detected in river systems, indicating its release into the aquatic environment. Research estimates that approximately 41 to 660 kilograms of PBBA enter the Baltic Sea annually through riverine inputs. This estimation was based on one-time grab samples from 23 rivers in Sweden, suggesting that wastewater treatment plant effluents are a likely source of this contamination.

Despite its detection in aquatic systems, there is a notable lack of data regarding the presence of this compound in other significant environmental compartments. Specifically, scientific literature does not currently provide evidence of its detection in the eggs of avian species or in household and environmental dust. This represents a significant data gap in understanding the full extent of its environmental distribution and potential for bioaccumulation.

Atmospheric Transport and Detection Frequencies

Atmospheric deposition is considered a potential pathway for the long-range transport of this compound. However, specific data on its atmospheric concentrations and detection frequencies are not well-documented. While it is suspected to contribute to environmental loading in remote areas, comprehensive atmospheric monitoring studies are needed to quantify this transport route and its significance.

Distribution to Soil and Sediment Due to Low Vapor Pressure and Water Solubility

The physicochemical properties of this compound heavily influence its partitioning in the environment. The compound exhibits a very low vapor pressure, measured at 0 Pa at 25°C, which indicates it is not volatile and will not be significantly present in the atmosphere in a gaseous state. Furthermore, its water solubility is extremely limited, reported as 8.7 µg/L at 20°C.

Due to these properties, this compound is expected to adsorb strongly to particulate matter. When released into aquatic environments, it will preferentially partition from the water column into sediment. Similarly, if released onto land, it is expected to bind tightly to soil particles, limiting its mobility. This behavior is characteristic of many persistent and hydrophobic organic pollutants.

Table 1: Environmental Occurrence and Physicochemical Properties of this compound


ParameterFinding/ValueReference/Implication
Riverine InputEstimated 41 - 660 kg/year into the Baltic SeaIndicates release from land-based sources, likely including wastewater effluents.
Avian Eggs & DustNo data availableRepresents a significant data gap in exposure and bioaccumulation assessment.
Atmospheric TransportConsidered a potential pathwayLacks quantitative data on detection frequencies and deposition rates.
Vapor Pressure0 Pa at 25°CSuggests negligible presence in the atmosphere as a gas.
Water Solubility8.7 µg/L at 20°CIndicates strong tendency to partition to solid phases like soil and sediment.

Degradation Pathways and Persistence in the Environment

The persistence of this compound and its polymers in the environment is determined by their susceptibility to various degradation processes.

Photodegradation Mechanisms: Nucleophilic Reaction and Bromine/Ethyl Group Removal

Photodegradation is a key abiotic process that can break down chemical compounds in the environment through the action of light. For brominated flame retardants, this process often involves the cleavage of carbon-bromine bonds. Studies on novel BFRs, including this compound, have indicated that the nucleophilic reaction of the bromine atom on the benzene (B151609) ring is a primary process in its photodegradation. nih.gov The degradation pathway preferentially involves the removal of bromine atoms, followed by the removal of the ethyl group. nih.gov The photolysis of brominated aromatic acrylates can generate bromine radicals, which are capable of initiating further polymerization or degradation reactions. researchgate.net However, detailed, compound-specific studies on the precise mechanisms, such as the role of nucleophilic attack during photolysis of PBBA in environmental media, are limited.

Biodegradation Potential in Water, Sediment, and Soil: Limited Information and Persistence Considerations

Information on the biodegradation of this compound is scarce. Like many halogenated organic compounds and acrylic polymers, PBBA and its polymer form, poly(this compound), are expected to be highly resistant to microbial degradation. researchgate.netnih.gov The stable carbon-carbon backbone of acrylic polymers and the presence of numerous bromine atoms contribute to their recalcitrance. nih.govresearchgate.net

Studies on the broader class of brominated flame retardants show they are generally persistent in soil and sediment. nih.gov The high molecular weight and cross-linked structure of acrylate-based polymers are known to be major factors hindering biodegradation. researchgate.net While some microorganisms are capable of degrading simpler acrylate compounds, the complexity and halogenation of PBBA suggest it will persist in the environment for long periods. This persistence raises concerns about its long-term fate and potential for accumulation in soil and sediment sinks. researchgate.netnih.gov

Table 2: Degradation Pathways and Persistence of this compound


Degradation PathwayMechanism/FindingImplication
PhotodegradationThe primary mechanism is suggested to be a nucleophilic reaction on the benzene ring, leading to the removal of bromine and then the ethyl group. nih.govSunlight may contribute to the transformation of PBBA in surface waters and on terrestrial surfaces.
BiodegradationInformation is limited, but the compound and its polymers are expected to be highly resistant to microbial degradation. [3, 4, 11]High potential for persistence and accumulation in soil and sediment due to recalcitrant chemical structure. [2, 11]

Thermal Degradation Products (e.g., Hydrogen Bromide, Polybromodibenzodioxins and Furans)

The thermal degradation of this compound and its corresponding polymer, poly(this compound), can lead to the formation of hazardous substances. Due to its chemical structure as a brominated aromatic compound and a polyacrylate, its decomposition is complex.

When materials containing brominated flame retardants (BFRs) undergo thermal destruction, a significant portion of the bromine content, potentially exceeding 50%, is released as gaseous Hydrogen Bromide (HBr) researchgate.net. This release of HBr and elemental bromine is a critical factor in the subsequent formation of more hazardous compounds researchgate.net. The thermal breakdown of the polyacrylate backbone itself typically involves processes like depolymerization and chain scission, which can yield by-products such as carbon dioxide and alcohols bohrium.comcanada.ca.

Of significant environmental concern is the potential for the formation of Polybrominated dibenzodioxins (PBDDs) and Polybrominated dibenzofurans (PBDFs) during the combustion or thermal degradation of BFRs researchgate.net. The formation of these toxic compounds can occur through precursor pathways, and the presence of hydrogen bromide can play a role in their generation under thermal conditions researchgate.net. Studies on related BFRs, such as polybrominated diphenyl ethers (PBDEs), indicate that PBDD/Fs can be formed through the pyrolysis process frontiersin.org. The transformation pathways are specific to the congener's structure and bromine arrangement frontiersin.org. For instance, the loss of a bromine or hydrogen atom can lead to a ring-closure reaction, forming PBDFs nih.gov.

Bioaccumulation and Biotransformation Studies

Potential for Bioaccumulation in Tissues and Lipid Layers of Biota

There is a lack of specific studies on the bioaccumulation of this compound. However, information from its safety data sheet indicates it is not readily biodegradable, with a biodegradability of 0% over 28 days in aerobic conditions chemicalbook.com. Substances that are not readily biodegradable have a higher potential to persist in the environment, which is a prerequisite for bioaccumulation.

General studies on brominated flame retardants (BFRs) show that many compounds in this class are persistent, can bioaccumulate, and may biomagnify in both aquatic and terrestrial food chains researchgate.net. The concern for BFRs is heightened due to their ubiquitous presence in the tissues of wildlife and humans nih.gov. While polymers are often considered to be of low environmental concern due to their high molecular weight, this does not account for the potential leaching of additives or the formation of smaller fragments over time researchgate.net. Given that this compound is suspected to be very persistent and very toxic, its potential to bioaccumulate remains a significant concern, although specific experimental data is not available chemicalbook.comhelcom.fi.

Evidence of Biotransformation to Ecotoxicological Congeners

Specific research on the biotransformation of this compound into ecotoxicological congeners is limited. The metabolism of BFRs in organisms is a key factor in determining their toxicokinetics and potential toxicity researchgate.netnih.gov. For BFRs in general, the main degradation pathways in biota include reductive debromination and Phase I oxidative metabolism researchgate.net. These processes can alter the original compound, potentially leading to the formation of metabolites.

BFRs have been shown to be susceptible to several metabolic processes, including oxidative and reductive debromination and biotransformation mediated by CYP enzymes nih.gov. These metabolic transformations can result in the formation of hydroxylated or other metabolites researchgate.net. However, there is a significant knowledge gap regarding the metabolic pathways for many emerging and novel BFRs researchgate.netowlstown.net. Without specific studies on this compound, the formation of ecotoxicological congeners through biotransformation in organisms remains a plausible but unconfirmed pathway.

Ecotoxicological Impact Assessments

Marine Environment Concerns and Limited Knowledge of Harmful Effects

This compound (PBB-Acr) has been identified as a substance of concern for marine environments. It is estimated that approximately 41 to 660 kg of PBB-Acr enter the Baltic Sea annually through rivers, with additional inputs possible via atmospheric deposition helcom.fi. This input is considered significant due to the substance being suspected as "very persistent and very toxic" helcom.fi.

Effects on Aquatic Life (e.g., Long-lasting Harmful Effects)

This compound is classified with the hazard statement "May cause long lasting harmful effects to aquatic life" chemicalbook.comtcichemicals.com. This indicates a significant potential for adverse impacts on aquatic ecosystems.

Ecotoxicological data from standardized tests provide insight into its effects on specific aquatic organisms.

Test OrganismTest TypeEndpointResultExposure DurationGuideline
Daphnia magna (Water flea)Acute, staticEC50> 0.0017 mg/L48 hoursOECD Test Guideline 202
Pseudokirchneriella subcapitata (Green algae)Growth inhibition, staticEC50> 0.004 mg/L72 hoursOECD Test Guideline 201

Table generated from ecotoxicological data. chemicalbook.com

The EC50 (Effective Concentration, 50%) values being greater than the tested concentrations suggest that the acute toxicity threshold was not reached under these specific test conditions. However, the "long lasting harmful effects" classification points toward chronic toxicity concerns that may not be captured in short-term tests. The acrylate chemical group, in general, is known to have aquatic toxicity nih.gov. Furthermore, related brominated compounds like PBDEs have been shown to cause developmental malformations, behavioral changes, and death in zebrafish embryos, indicating the potential for severe effects on the early life stages of fish oekotoxzentrum.ch.

Toxicity to Organisms (e.g., Insectivorous Birds)

The Helsinki Commission (HELCOM), which works to protect the marine environment of the Baltic Sea, has identified PBB-Acr as a substance of concern. helcom.fihelcom.fi It is suspected of being "very persistent and very toxic". helcom.fi Current estimates suggest that approximately 41 to 660 kg of PBB-Acr enter the Baltic Sea annually via rivers, with potential for additional input through atmospheric deposition. helcom.fi These inputs are considered significant enough to pose a risk to the Baltic Sea ecosystem and indicate potential negative impacts on pelagic biota (organisms living in the open water column). helcom.fi

Safety data for the monomer consistently includes the hazard statement H413: "May cause long lasting harmful effects to aquatic life". tcichemicals.com Ecotoxicity studies on aquatic invertebrates and algae support this classification, although one study noted 0% biodegradability in a 28-day aerobic test, suggesting high persistence. chemicalbook.com

Table 1: Aquatic Ecotoxicity Data for this compound

Test Organism Endpoint Result Exposure Duration Guideline
Daphnia magna (Water flea) EC50 > 0.0017 mg/l 48 h OECD Test Guideline 202
Pseudokirchneriella subcapitata (Green algae) EC50 > 0.004 mg/l 72 h OECD Test Guideline 201

Source: ChemicalBook Safety Data Sheet chemicalbook.com

Human Exposure Pathways and Health Risk Assessment

Occupational Exposure in Manufacturing and Downstream Fabrication

The primary route for human exposure to this compound is in occupational settings during its manufacture and in downstream processing. nih.gov While specific occupational exposure limits for this compound have not been established echemi.com, general principles for handling acrylate chemicals and specific safety data for PBB-Acr guide workplace practices. Acrylates as a class of chemicals are known to be capable of causing occupational asthma. aaaai.org

Control measures in industrial settings are focused on minimizing inhalation of dust and preventing direct contact with the skin and eyes. chemicalbook.comechemi.com Recommended engineering controls include providing appropriate exhaust ventilation where dust is formed. chemicalbook.com

Personal Protective Equipment (PPE) is critical for safely handling the substance. This includes:

Eye/face protection: Face shields and safety glasses approved under government standards such as NIOSH (US) or EN 166 (EU). chemicalbook.comechemi.com

Skin protection: Chemical-impermeable gloves and protective suits are recommended. chemicalbook.comechemi.com

Respiratory protection: In situations where dust is generated or exposure limits may be exceeded, approved particle respirators should be used. chemicalbook.comechemi.com

Exposure from Treated Articles (e.g., Blooming/Diffusion Potential)

Once this compound is polymerized into Poly(this compound), the potential for exposure from finished articles is considered low. This is due to the polymeric nature of the flame retardant, which physically entraps the substance within a solid matrix.

A key concern with additive flame retardants is their potential to migrate to the surface of a product over time, a phenomenon known as "blooming," or to diffuse out of the material, leading to exposure. frontiersin.org However, Poly(this compound) is noted for its stability in this regard. One manufacturer explicitly states that the polymer "never makes diffusion or blooming in substrate". unibromcorp.com This stability is a significant property, as it suggests that consumer exposure to the monomer from finished products containing the polymer is minimal.

Assessment of Degradation Products and Their Toxicity

While the polymer itself is stable, its degradation under certain conditions, particularly high heat, can release hazardous substances. The primary hazardous decomposition products formed under fire conditions are carbon oxides and hydrogen bromide gas. chemicalbook.com

Hydrogen bromide is a highly toxic and corrosive gas. stclaircounty.orggasdetection.com Inhalation is the most common route of exposure and can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and chest pain. stclaircounty.orggasdetection.com Higher exposures can result in a build-up of fluid in the lungs (pulmonary edema), which can be fatal. stclaircounty.org Direct contact with the gas or its solution in water (hydrobromic acid) can cause severe burns to the skin and eyes. gasdetection.comgasdetection.com Due to its toxicity, strict safety protocols and exposure limits have been set for hydrogen bromide in occupational settings. gasdetection.comcdc.gov

Table 2: Health Effects and Exposure Limits for Hydrogen Bromide Gas

Parameter Description / Value Reference
Primary Health Hazards Highly corrosive and toxic; causes severe respiratory, skin, and eye burns. stclaircounty.orggasdetection.com
Acute Inhalation Effects Nose and throat irritation, coughing, shortness of breath, chest pain, pulmonary edema. stclaircounty.orggasdetection.com
NIOSH REL (Recommended Exposure Limit) 3 ppm (Ceiling) cdc.gov

| NIOSH IDLH (Immediately Dangerous to Life or Health) | 30 ppm | gasdetection.comcdc.gov |

Regulatory Frameworks and Environmental Policy Implications

Status under REACH Regulations and Need for Risk Analyses

This compound is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. The registered volume is between 100 and 1,000 tonnes per year, which appears to be associated with the imported polymer form. helcom.fi

The substance has drawn scrutiny from regional environmental bodies. HELCOM has listed PBB-Acr as a substance of concern for the Baltic Sea due to its suspected persistent and toxic properties. helcom.fi The detection of the substance in riverine inputs to the sea has prompted a risk assessment, which indicates a potential for negative impacts on marine life. helcom.fi

This has highlighted the need for a more thorough evaluation of the risks associated with PBB-Acr. helcom.fi Key areas identified for further analysis include:

A comprehensive review of toxicity thresholds. helcom.fi

Marine monitoring and modeling to determine predicted environmental concentrations (PECs). helcom.fi

An assessment of potential inputs from atmospheric deposition. helcom.fi

Clarification on the form of the substance in imported polymers and its potential for release. helcom.fi

The ongoing assessment under frameworks like HELCOM, in conjunction with REACH, underscores a cautious approach to the use of this compound, emphasizing the need for robust data to fully characterize its environmental and health risks. helcom.fiiwlearn.net

Prioritization in Human Biomonitoring Programs

This compound is not currently a specifically prioritized substance in major human biomonitoring (HBM) programs such as the European Human Biomonitoring Initiative (HBM4EU). HBM programs are essential for assessing human exposure to chemicals by measuring their concentrations in bodily fluids or tissues, such as blood and urine nih.gov. These programs tend to prioritize chemicals based on several factors, including evidence of widespread exposure, known or suspected health risks, and public concern.

The prioritization process for HBM often involves a systematic evaluation of numerous chemicals. For instance, in establishing a national HBM program in Latvia, 318 chemical substances were initially reviewed, with 30 eventually being identified as high-priority nih.gov. Similarly, Ireland's approach to chemical prioritization for its national HBM program integrates insights from international frameworks like HBM4EU and the Partnership for the Assessment of Risks from Chemicals (PARC), alongside national perspectives nih.gov.

While specific acrylates have been the subject of occupational health studies, these have generally focused on more common, less substituted acrylates and have not revealed marked differences in health parameters between exposed and control groups that could be solely attributed to acrylate exposure euractiv.comresearchgate.net.

The focus of current HBM programs is often on broader categories of substances. Flame retardants as a group are a priority in many HBM programs due to their persistence, potential for bioaccumulation, and suspected adverse health effects nih.gov. However, the specific flame retardants that are actively monitored are typically those with a longer history of use and more extensive data on human exposure and toxicity.

The European Chemicals Agency (ECHA) maintains a Community Rolling Action Plan (CoRAP) list of substances to be evaluated by Member States to determine if their use poses a risk to human health or the environment europa.euagencyiq.com. While this process can lead to the identification of substances of very high concern, this compound is not currently highlighted as a top priority for immediate evaluation in this context.

Despite the lack of specific prioritization in human biomonitoring, environmental monitoring efforts have raised concerns about this compound. For example, the Helsinki Commission (HELCOM) has identified it as a substance of concern for the Baltic Sea ecosystem due to its suspected persistence and toxicity helcom.fi. This indicates that while human exposure may not be the primary immediate concern driving its prioritization, its environmental presence and potential ecological risks are recognized.

The following table summarizes the status of this compound in the context of human biomonitoring prioritization.

Program/InitiativePrioritization Status of this compoundRationale for Prioritization
HBM4EU Not specifically listed as a priority substance. "Flame retardants" are a priority category.Focus on broader chemical groups with established evidence of widespread exposure and health concerns.
National HBM Programs (e.g., Latvia, Ireland) Not explicitly mentioned. Prioritization is based on national relevance, health significance, and exposure characteristics.Methodologies like the Hanlon method are used to systematically rank a large number of potential chemicals.
ECHA CoRAP Not currently listed for evaluation.The list is based on risk-based criteria and is subject to updates.
Environmental Monitoring (e.g., HELCOM) Identified as a substance of concern for the Baltic Sea.Based on suspected persistence, toxicity, and estimated environmental inputs.

Life Cycle Assessment (LCA) for Environmental Impact Evaluation

A comprehensive Life Cycle Assessment (LCA) specifically for this compound and its polymers has not been identified in the current scientific literature. LCA is a standardized methodology used to evaluate the environmental impacts of a product, process, or service throughout its entire life cycle, from raw material extraction to end-of-life management agencyiq.com. In the absence of a specific LCA, the potential environmental impacts of this compound can be inferred by examining the life cycle stages of brominated flame retardants (BFRs) and acrylic polymers in general.

The life cycle of this compound can be divided into the following key stages:

Raw Material Extraction and Processing: This stage involves the acquisition of precursor chemicals, including bromine and acrylic acid derivatives. The extraction and processing of these raw materials are energy-intensive and can have significant environmental footprints. Bromine production, in particular, can be associated with toxic releases if not managed properly researchgate.net.

Manufacturing: The synthesis of this compound and its subsequent polymerization involve chemical reactions that require energy and may generate waste streams and emissions. The manufacturing of flame-retardant polymers generally contributes to environmental impacts such as climate change, fossil fuel depletion, and particulate matter formation core.ac.uk.

Use Phase: During the service life of products containing poly(this compound), there is a potential for the leaching or volatilization of the flame retardant into the surrounding environment. This can lead to human and environmental exposure. Studies on other BFRs have shown that emissions during the use phase contribute to human toxicity and ecotoxicity impacts core.ac.uk.

End-of-Life Management: The disposal of products containing this compound presents significant environmental challenges. The end-of-life options for these products include recycling, incineration with energy recovery, and landfilling.

Recycling: The recycling of plastics containing BFRs is technically feasible and can be an environmentally sound option bsef.comwordpress.com. However, the presence of BFRs can complicate recycling processes. In Europe, waste electrical and electronic equipment (WEEE) plastics containing BFRs are separated from other plastics before recycling bsef.com. Some BFRs are classified as persistent organic pollutants (POPs), and waste containing them above certain concentration limits must be disposed of in an environmentally sound manner, which often means destruction rather than recycling mdpi.com.

Incineration: When recycling is not viable, incineration with energy recovery can be an option. However, the combustion of brominated compounds can lead to the formation of hazardous byproducts, such as dioxins and furans, if not conducted under controlled conditions with appropriate flue gas treatment core.ac.uk.

Landfilling: Landfilling of products containing this compound can result in the long-term release of the substance into the soil and groundwater through leaching.

The following table summarizes the potential environmental impacts at each stage of the life cycle of this compound and its polymers.

Life Cycle StagePotential Environmental Impacts
Raw Material Extraction and Processing - High energy consumption- Depletion of non-renewable resources- Potential for toxic releases during bromine production
Manufacturing - Energy consumption and associated greenhouse gas emissions- Generation of chemical waste streams- Air and water emissions from production facilities
Use Phase - Leaching and volatilization of the flame retardant into the environment- Contribution to indoor dust contamination- Potential for human and ecosystem exposure
End-of-Life Management - Recycling: Challenges in separating BFR-containing plastics; potential for downcycling.- Incineration: Formation of hazardous combustion byproducts (dioxins, furans) if not properly controlled.- Landfilling: Long-term leaching into soil and groundwater.

Vi. Applications and Performance of Poly Pentabromobenzyl Acrylate As a Flame Retardant

Mechanism of Flame Retardancy

The flame retardant action of poly(pentabromobenzyl acrylate) is primarily a gas-phase inhibition process.

When exposed to the high temperatures of a fire, poly(this compound) decomposes and releases bromine atoms. innospk.com These atoms then form hydrogen bromide (HBr). rixingxincai.com The HBr interferes with the chain reactions of combustion in the gas phase, effectively quenching the high-energy free radicals (such as H• and OH•) that propagate the flame. rixingxincai.com This interruption of the radical chain reactions reduces the heat release rate and slows the spread of the flame. rixingxincai.com

As a polymeric flame retardant, poly(this compound) has a high molecular weight. innospk.comrixingxincai.com This characteristic is a significant advantage over smaller, low-molecular-weight flame retardants. Its larger size makes it less prone to migrating or "blooming" to the surface of the host polymer over time, especially when subjected to thermal or UV stress. rixingxincai.com This stability ensures that the flame retardant properties are maintained throughout the life of the product and reduces potential environmental and health concerns associated with leaching. rixingxincai.com The polymeric nature also contributes to better compatibility with the polymer matrix, minimizing issues like plasticization. rixingxincai.com

Synergistic Effects in Flame Retardant Formulations

The performance of poly(this compound) can be significantly enhanced when used in combination with other compounds known as synergists.

Antimony trioxide (Sb₂O₃) is a widely used synergist with halogenated flame retardants like poly(this compound). alfa-chemistry.com When used together, antimony trioxide reacts with the released hydrogen bromide to form antimony trihalides. These compounds are more effective at scavenging free radicals in the flame than HBr alone, thus amplifying the flame retardant effect. alfa-chemistry.com However, a significant drawback of using antimony trioxide is its tendency to increase smoke generation during combustion. researchgate.netmdpi.com While it improves flame retardancy, it can contribute to the formation of dense and toxic smoke, which is a major hazard in a fire. mdpi.com

Due to concerns about the toxicity and smoke-promoting effects of antimony trioxide, alternative synergists have been explored. researchgate.netbolton.ac.uk Zinc stannates (such as zinc stannate and zinc hydroxystannate) and zinc tungstates have emerged as viable alternatives. researchgate.netbiesterfeld.com These compounds can act as effective synergists with brominated flame retardants and have the added benefit of being smoke suppressants. bolton.ac.ukbolton.ac.uk Unlike antimony trioxide, zinc stannates tend to promote char formation and reduce the amount of smoke produced during a fire. bolton.ac.uk Their effectiveness can be dependent on the specific brominated flame retardant and the polymer matrix being used. researchgate.net

Table 1: Comparison of Synergists for Poly(this compound)

SynergistPrimary FunctionSmoke GenerationKey Considerations
Antimony Trioxide (ATO) Enhances flame retardancy through gas-phase radical trapping. alfa-chemistry.comTends to increase smoke production. researchgate.netmdpi.comHighly effective synergist but has toxicity and smoke concerns. mdpi.commdpi.com
Zinc Stannates Acts as a synergist and smoke suppressant. bolton.ac.ukbolton.ac.ukReduces smoke formation. bolton.ac.ukA less toxic alternative to ATO, effectiveness can be system-dependent. researchgate.netbolton.ac.uk
Zinc Tungstates Can show significant synergistic effects, increasing the Limiting Oxygen Index (LOI). researchgate.netGenerally acts as a smoke suppressant.An emerging alternative to traditional synergists. researchgate.net

Performance in Engineering Thermoplastics and Other Materials

Poly(this compound) is particularly effective in engineering thermoplastics, which are high-performance polymers used in demanding applications. resourcewise.comprlresins.com These plastics, such as polybutylene terephthalate (PBT), polyethylene terephthalate (PET), and polyamides (nylons), are often used in the automotive, electrical, and electronics industries due to their excellent mechanical strength and thermal stability. rixingxincai.comresourcewise.com The addition of poly(this compound) allows these materials to meet stringent fire safety standards without significantly compromising their desirable physical properties. rixingxincai.com It has also found use in other materials like textiles and coatings to improve their fire resistance. innospk.com

Table 2: Applications of Poly(this compound) in Engineering Thermoplastics

Engineering ThermoplasticKey PropertiesTypical ApplicationsRole of Poly(this compound)
Polybutylene Terephthalate (PBT) Excellent mechanical strength, chemical resistance, and thermal stability. rixingxincai.comElectrical connectors, automotive parts, electronic components. rixingxincai.comresourcewise.comProvides effective flame retardancy to meet safety standards in electrical and electronic applications. rixingxincai.com
Polyamides (PA, Nylon) Tough, heat-resistant, and good wear resistance. resourcewise.comAutomotive gears, industrial parts, electrical housings. resourcewise.comresearchgate.netEnhances fire safety in components that may be exposed to high temperatures or electrical currents.
Acrylonitrile Butadiene Styrene (B11656) (ABS) Versatile with good impact resistance and toughness. resourcewise.comAutomotive dashboards, electronic enclosures, consumer goods. resourcewise.comImproves the fire resistance of this widely used thermoplastic.

Polypropylene (B1209903) (PP), including Glass-Filled PP

PBBPA is utilized as a flame retardant in polypropylene (PP) and its composites, such as glass-filled PP. parchem.com The incorporation of glass fibers into PP enhances stiffness, tensile strength, and heat resistance. polyplastindustries.com However, the polymer matrix remains flammable. The addition of PBBPA improves the flame retardancy of these composites.

Research into flame retardant systems for PP block copolymers has shown that combinations of PBBPA and synthetic magnesium hydroxide (B78521) can be effective. researchgate.net This blend allows for a significant reduction in the use of antimony trioxide, a common synergist, while maintaining good physical properties and substantially reducing smoke evolution. researchgate.net For applications requiring high impact properties, ethylene (B1197577)/1-octene copolymers can be added to the formulation. researchgate.net The high molecular weight of PBBPA makes it less likely to migrate from the plastic, contributing to the stability of the final product. researchgate.net

Table 1: Performance of PBBPA Blends in Polypropylene Block Copolymers

ComponentFunction/EffectReference
Poly(this compound)Primary Flame Retardant researchgate.net
Magnesium HydroxideCo-flame retardant; Smoke suppressant researchgate.net
Antimony TrioxideSynergist (amount can be reduced) researchgate.net
Ethylene/1-octene CopolymersImpact Modifier researchgate.net

Polyamides (PA), Polyesters (PET, PBT), and Polycarbonates

PBBPA is particularly well-suited for engineering thermoplastics such as polyamides (nylon), polyesters (like PET and PBT), and polycarbonates due to its excellent thermal stability and compatibility. novistachem.comunibromcorp.comrixingxincai.com Its polymeric structure and high bromine content provide effective flame retardancy without compromising the processability and mechanical properties of the base resin. novistachem.com

In polybutylene terephthalate (PBT), the incorporation of PBBPA through melt blending significantly enhances its flame resistance. rixingxincai.com Studies have shown that PBT composites with PBBPA can achieve a V-0 rating in UL-94 tests, which indicates that burning stops within 10 seconds on a vertical specimen, and no flaming drips are allowed. rixingxincai.com Furthermore, the addition of PBBPA increases the thermal stability of PBT by raising the onset temperature of thermal degradation. rixingxincai.com This makes it a valuable flame retardant for high-performance applications in the electronics and automotive industries where fire safety is critical. rixingxincai.com PBBPA also shows good compatibility with glass fiber reinforcement commonly used in these engineering plastics. novistachem.com

Styrene Copolymers and High Impact Polystyrene (HIPS), ABS

PBBPA is an effective flame retardant for styrenic copolymers, including High Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS). novistachem.comparchem.com These polymers are widely used in consumer electronics, appliances, and automotive parts, where flame retardancy is often a mandatory requirement. Halogenated compounds are among the most commonly used flame retardants for HIPS and ABS due to their high efficiency. researchgate.netalfa-chemistry.com PBBPA's advantages in these systems include good processability, flow, thermal stability, and impact properties. novistachem.com

Textile Applications: Back-coating Formulations and Compatibility with Resins

PBBPA is used to impart flame resistance to various textiles, finding application in protective clothing, upholstery, and other fabrics used in commercial and public buildings. innospk.cominnospk.com One common method for applying flame retardants to textiles is back-coating, where a polymer-based formulation is applied to the reverse side of the fabric. polymers.co.uk This process infuses the material with flame-retardant polymers that can reduce the reactivity of the flammable fibers. polymers.co.uk

The PBBPA polymer can be incorporated into these back-coating formulations. Its compatibility with various resins used in textile finishing allows for the creation of a protective layer that delays ignition and slows the spread of flames should a fire occur. polymers.co.uk Treating fabrics with such coatings helps them meet stringent fire safety standards while aiming to retain their natural texture and strength. polymers.co.uk

Wire and Cable Applications

The insulation and sheathing of wires and cables are often made from flammable polymers like polyolefins. google.com To mitigate the risk of fire propagation from overheating or arcing, flame retardants are incorporated into these materials. google.com PBBPA is used as a flame retardant additive in polymers for wire and cable applications. innospk.cominnospk.com Halogenated additives work by releasing hydrogen halides during combustion, which interferes with the chemical reactions of the fire. google.com PBBPA's thermal stability is crucial for this application, as the extrusion process for wire and cable insulation occurs at elevated temperatures.

Material Properties and Performance Characterization

The performance of a flame retardant is intrinsically linked to its material properties, with thermal stability being a key indicator of its suitability for various applications and processing conditions.

Thermal Stability (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to assess the thermal stability of materials by measuring weight loss as a function of temperature. tainstruments.commdpi.com For a flame retardant like PBBPA, a high decomposition temperature is desirable, ensuring it remains stable during polymer processing and only activates at temperatures associated with combustion. innospk.com

PBBPA demonstrates high thermal stability, making it suitable for high-temperature engineering plastics. novistachem.com TGA data indicates that significant weight loss begins at temperatures above 300°C. Specific thermal stability profiles show that PBBPA exhibits minimal weight loss at typical processing temperatures, with decomposition occurring at higher, fire-like temperatures. google.com The analysis shows that fire retardants can alter the pyrolysis of materials, often increasing the amount of char residue and reducing the formation of volatile, combustible gases. teilar.gr

Table 2: Thermal Stability of Poly(this compound) by TGA

Weight LossOnset TemperatureReference
2%≥ 305°C (581°F) google.com
5%≥ 320°C (608°F) google.com
10%≥ 330°C (626°F) google.com

Compatibility with Glass Fiber and UV Resistance

Poly(this compound) exhibits excellent compatibility with glass fiber reinforcements. This property is crucial in the manufacturing of reinforced polymer composites, where good adhesion between the polymer matrix and the fibers is necessary to achieve desired mechanical strength and performance. The flame retardant's compatibility ensures that it does not negatively interfere with the interfacial bonding, allowing for the production of flame-retardant composites that maintain their structural integrity. haihangchem.comspecialchem.com

In terms of UV resistance, pentabromobenzyl acrylate (B77674) is a component in patented formulations for plastic blended ultraviolet-resistant flame-retardant optical cables. sigmaaldrich.com This suggests its suitability for applications requiring durability and performance upon exposure to UV radiation, although its intrinsic UV resistance characteristics are part of a larger, specialized formulation.

Mechanical Properties (e.g., Impact Resistance Strength, Melt Flow)

The incorporation of poly(this compound) into polymer blends is advantageous where good processability and impact resistance are required. haihangchem.comspecialchem.com Research on flame retardant systems for polypropylene block copolymers shows that combinations of poly(this compound) and magnesium hydroxide contribute to good melt flow characteristics. chemicalbook.com

Furthermore, the impact strength of these blends can be enhanced. The addition of ethylene/1-octene copolymers to a polypropylene formulation containing poly(this compound) and magnesium hydroxide has been shown to improve the Izod impact strength. chemicalbook.com This indicates that the flame retardant can be part of a robust system that does not compromise, and can even help enhance, the mechanical toughness of the final material.

Detailed testing of polypropylene compositions containing poly(this compound) (PBBPA) has been conducted to evaluate various mechanical properties. The following table outlines typical parameters used for injection molding test specimens and the standards for measuring key mechanical properties.

PropertyTest StandardDescription
Impact StrengthASTM D-256-81Measured using the Izod notched test to determine the material's resistance to impact.
Tensile PropertiesASTM D-638-95Includes tensile strength, tensile modulus, and elongation at break, measured using a material testing machine.
Melt Flow Index (MFI)ASTM D-1238Determines the ease of flow of the molten polymer, indicating its processability.

Electrical Properties

Poly(this compound) is noted for its fine electrical properties, making it a suitable flame retardant for synthetic materials used in the electronics and electrical engineering industries. haihangchem.com Its application is advantageous when excellent electrical characteristics are a requirement for the final product. specialchem.com These properties are critical for applications such as printed circuit boards, connectors, and wires, where the material must act as an effective insulator and prevent electrical breakdown. chemicalbook.com

Smoke Reduction Potential in Blends (e.g., with Magnesium Hydroxide)

A significant benefit of using poly(this compound) in combination with other flame retardants is the potential for smoke reduction during combustion. Blends with magnesium hydroxide have been reported to provide a drastic reduction in smoke evolution. chemicalbook.com Magnesium hydroxide acts as a smoke suppressant; upon thermal decomposition, it releases water vapor, which can dilute combustible gases and smoke particles. brominated.com This synergistic effect means that the combination not only improves flame retardancy but also enhances safety by reducing smoke, a primary hazard in fire situations. chemicalbook.com

Recyclability Considerations

The high thermal stability of poly(this compound) is a key factor that suggests good recyclability. chemicalbook.com Because it is a high molecular weight polymer, it is less likely to degrade under the thermal stress of recycling processes. chemicalbook.com When blended with other thermally stable compounds like synthetic magnesium hydroxide, the resulting flame-retardant polypropylene copolymer is indicated to have good potential for recycling. chemicalbook.com This is an important consideration for the sustainability and life cycle of plastic components containing this flame retardant.

Vii. Advanced Applications and Emerging Research Areas

Optoelectronic Applications of High Refractive Index Polymers

Polymers with a high refractive index (RI) are critical components in the fabrication of advanced optical devices. The incorporation of heavy atoms, such as bromine, into the polymer structure is a well-established strategy for increasing the refractive index. Poly(pentabromobenzyl acrylate) is a prime example of such a polymer, with a reported refractive index of 1.670. This high RI, coupled with the processability of polymers, opens up a range of possibilities in optoelectronics.

Optical waveguides are structures that guide light, forming the basis of integrated photonic circuits. The efficiency of light confinement and transmission in a waveguide is dependent on the refractive index contrast between the core and the cladding material. Polymers with high refractive indices, such as PPBBA, are excellent candidates for the core material in polymer optical waveguides, enabling the fabrication of compact and efficient light-guiding structures. While specific studies detailing the fabrication of optical waveguides exclusively from PBBA are not widely available in open literature, the principles of polymer waveguide fabrication are well-established. Techniques such as spin coating, photolithography, and direct-write technologies are commonly employed to create waveguide structures from polymer solutions acrhem.orgnus.edu.sgresearchgate.netetsmtl.ca. The high refractive index of PPBBA would allow for strong light confinement, a crucial factor in the miniaturization of photonic devices.

In the field of ophthalmic devices, particularly in the manufacturing of eyeglass lenses and contact lenses, materials with a high refractive index are highly sought after. A higher refractive index allows for the production of thinner and lighter lenses for the same diopter, which is a significant cosmetic and comfort advantage for the wearer. The high refractive index of PPBBA makes it a theoretically attractive component for such applications. While direct application in commercial ophthalmic products is not documented, research into high-RI polymers for lenses is an active area crimsonpublishers.commdpi.com. The biocompatibility of any material used in ophthalmic devices is a critical consideration and would require thorough investigation for PPBBA.

Similarly, for contact lenses and other optical components, AR coatings reduce surface glare, improving visual acuity and the cosmetic appearance of the lens mdpi.com. The ability to be processed into thin, uniform films makes high-RI polymers like PPBBA suitable for such coating applications.

A key advantage of polymeric materials is the ability to tune their properties through copolymerization. The refractive index of a polymer can be precisely controlled by copolymerizing monomers with different refractive indices. For instance, by copolymerizing pentabromobenzyl acrylate (B77674) with a low-refractive-index monomer, the resulting copolymer would have a refractive index intermediate to that of the two homopolymers. This approach allows for the creation of materials with a specific, desired refractive index for a particular application. This is especially valuable in the design of graded-index (GRIN) lenses and optical fibers, where a gradual change in refractive index is required to guide light in a specific manner. Research on other acrylate systems has demonstrated the feasibility of producing graded-index polymeric profiles through copolymerization, a technique that could be extended to PBBA-containing systems rsc.org.

Table 1: Refractive Index of Poly(this compound) and Related Monomers

Chemical CompoundRefractive Index (n)
Poly(this compound)1.670
Pentabromophenyl methacrylate1.70

Data sourced from publicly available information.

Integration into Advanced Material Systems

Beyond its optical properties, the high bromine content of this compound imparts excellent flame retardancy. This, combined with its polymeric nature, allows for its integration into various advanced material systems, enhancing their safety and functionality.

One of the well-documented applications of this compound is in the synthesis of flame-retardant microspheres. Through a process called dispersion polymerization, PBBA can be polymerized to form uniform, nano- or micro-sized spherical particles. These microspheres can then be incorporated as a flame-retardant additive into other polymers. The particulate form of the flame retardant can offer advantages in terms of processing and minimizing the impact on the mechanical properties of the host polymer compared to bulk additives. Research has demonstrated the successful synthesis of poly(this compound) microspheres and their potential as effective flame retardants.

The versatility of polymer chemistry allows for the functionalization of polymer chains to introduce new properties or to enable their attachment to surfaces or other molecules. Poly(this compound) can be synthesized with specific end-groups through the use of chain transfer agents during polymerization. This allows for the creation of polymers with reactive handles that can be used for subsequent chemical modifications researchgate.net. Such functionalized PPBBA can be used for surface modification, where a thin layer of the polymer is grafted onto a substrate to impart properties such as flame retardancy or a high refractive index to the surface nih.govipfdd.denih.govnih.gov.

In the realm of nanotechnology, functionalized polymers are used to create nanoparticles with tailored surface chemistries for a variety of applications, including drug delivery and advanced composites vibgyorpublishers.org. While specific research on the synthesis of nanoparticles directly from functionalized this compound is an emerging area, the principles of polymer nanoparticle synthesis are well-established. Techniques like emulsion polymerization and nanoprecipitation are commonly used to produce polymer nanoparticles mdpi.com. By analogy with other acrylate systems, it is conceivable that PBBA could be functionalized with specific ligands or moieties to create nanoparticles with targeted properties, combining the inherent flame retardancy and high refractive index of the core material with the specific functionality of the surface groups.

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools for understanding the behavior of molecules and polymers at a microscopic level. These techniques provide insights that are often difficult or impossible to obtain through experimental methods alone, accelerating the design and development of new materials.

Density Functional Theory (DFT) for Chemical Calculation and Solvent Effects

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a powerful tool for the semi-quantitative study of organic reactivity. mdpi.com DFT calculations can determine a molecule's geometry, vibrational frequencies, and electronic properties. researchgate.net For a molecule like this compound, DFT can be employed to understand its structure-reactivity relationship, which is crucial for predicting its polymerization behavior. researchgate.net

The study of solvent effects is critical as many chemical processes, including polymerization, occur in solution. chemrxiv.org DFT, combined with models like the Conductor-like Polarized Continuum Model (CPCM), can be used to explore the influence of solvent polarity on a molecule's geometry, dipole moment, polarizability, and charge distribution. ajrconline.org Such studies show that properties like the dipole moment and polarizability tend to increase with the polarity of the solvent. ajrconline.org While specific DFT studies on this compound are not widely published, the methodology has been successfully applied to other acrylates to understand polymerization kinetics and the impact of different pendant groups on reactivity. researchgate.net These computational approaches could be used to model PBBA, providing valuable data on its electronic properties and behavior in various solvent environments, which is key for optimizing its synthesis and polymerization processes. chemrxiv.orggoogle.com

Interactive Table: Potential DFT-Calculable Properties of PBBA This table outlines key molecular properties of this compound that can be calculated using Density Functional Theory, along with the significance of these properties.

PropertyDescriptionSignificance for PBBA
Optimized Geometry The lowest energy, three-dimensional arrangement of atoms.Predicts molecular shape and steric hindrance.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates chemical reactivity and electronic excitation energy.
Electron Density The distribution of electrons around the atomic nuclei.Reveals sites susceptible to electrophilic or nucleophilic attack.
Dipole Moment A measure of the separation of positive and negative electrical charges within the molecule.Influences solubility and intermolecular interactions.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Correlates with experimental IR and Raman spectra for identification.

Molecular Dynamics Simulations for Polymer Behavior

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. researchgate.net MD simulations are a standard tool for understanding the morphology and properties of polymers at an atomistic scale. mdpi.com By solving the classical equations of motion for a system of interacting particles, MD can provide detailed information on the positions and velocities of atoms over time. researchgate.net This technique is instrumental in predicting the equilibrium and dynamic properties of polymeric systems. researchgate.net

For poly(this compound) (PBBPA), MD simulations can be used to investigate a range of thermomechanical behaviors and material properties. osti.gov Simulations can predict key characteristics such as the glass transition temperature (Tg), which for PBBPA can range from 20 to 150°C depending on its molecular weight. google.com Furthermore, MD can elucidate the relationship between a polymer's topology (e.g., linear vs. cyclic chains) and its behavior, which can significantly alter properties at interfaces. uakron.edu These simulations are crucial for designing PBBPA-containing materials with specific mechanical properties for applications in electronics, aerospace, and consumer goods. youtube.comscispace.com

Future Directions in Sustainable Brominated Flame Retardants

The increasing demand for environmentally friendly materials has spurred research into sustainable flame retardant solutions. While traditional halogenated flame retardants have been effective, concerns about their environmental impact have shifted focus towards greener alternatives and more sustainable life cycles for existing compounds. plasticsengineering.org

Development of Bio-Sustainable Formulations

A significant trend in the field of flame retardants is the development of bio-based systems. plasticsengineering.org These materials, derived from renewable sources like cellulose, chitosan, and lignin, are gaining attention for their low ecological impact and potential to enhance char formation in polymers. plasticsengineering.orgmdpi.com Research is focused on incorporating renewable additives into polymer matrices to improve fire resistance. nih.gov

While PBBA is a synthetic brominated compound, a path towards sustainability involves its incorporation into bio-based or partially bio-based polymer systems, such as bio-epoxies. nih.gov The development of formulations that combine the high efficiency of brominated flame retardants with the improved environmental profile of bio-polymers is a promising area of research. nih.gov Companies are actively developing specialty acrylates and methacrylates based on renewable raw materials, which could potentially be copolymerized with PBBA to increase the bio-content of the final product. arkema.com The Mass Balance Approach, where fossil fuels are replaced by renewable feedstocks at the beginning of the supply chain, is another strategy to create more sustainable products. uvebtech.com

Exploring Novel Synergists and Synergistic Systems

Synergists are compounds that, when added to a flame retardant formulation, enhance its effectiveness beyond what would be expected from the sum of the individual components. The exploration of novel synergists for PBBA can lead to formulations with lower concentrations of flame retardant, reducing both cost and potential environmental impact.

Research has shown that this compound exhibits strong synergistic effects with certain metal compounds. For instance, combining PBBA with metal tungstates like zinc tungstate (B81510) (ZnW) or tin tungstate (SnW) can significantly improve the fire safety of polymers like polyamide 66 (PA66).

Interactive Table: Synergistic Effects of PBBA with Metal Tungstates in PA66 This table details the observed synergistic effects when this compound is combined with specific metal tungstates in Polyamide 66.

Synergist SystemObserved Effect
ZnW + PBBA Reduces smoke emission by 40% and increases the Limiting Oxygen Index (LOI) from 21% to 28.5%.
SnW + PBBA Enhances char formation by 20% compared to using SnW alone.

The continued investigation into new synergistic systems, including those based on phosphorus compounds or nanomaterials, is a key area for advancing the performance and sustainability of PBBA-based flame retardant solutions.

Closed-Loop Recycling and End-of-Life Management for PBBA-containing Materials

The end-of-life management of products containing brominated flame retardants (BFRs) is a critical aspect of their sustainability profile. bsef.com The goal is to move towards a circular economy where materials can be reused and recycled, minimizing waste and environmental impact. nih.gov

For materials containing PBBA, several end-of-life options exist. Mechanical recycling, where plastic waste is sorted, cleaned, and re-melted, is a viable option. bsef.com The stability of BFRs like PBBA can allow the recycled plastic to maintain its fire safety properties. bsef.com However, challenges exist, particularly in separating BFR-containing plastics from other waste streams. nih.gov Density sorting and X-ray fluorescence (XRF) spectroscopy are methods used for this separation. nih.gov

Chemical recycling, which involves breaking down the polymer into its constituent monomers, offers a pathway to creating high-quality, "virgin-like" materials. mdpi.comescholarship.org This approach is considered a form of closed-loop recycling and can handle more complex waste streams. nih.govescholarship.org For some polymers, this can be achieved by solvolysis, recovering monomers with high yields. nih.gov While specific chemical recycling processes for PBBPA are still an emerging area of research, the principles applied to other polymers, such as polyesters and polyamides, could potentially be adapted.

When recycling is not feasible, energy recovery through incineration is another option. bsef.com Modern incineration facilities can safely manage plastics containing BFRs and recover energy, while controlling emissions. osti.gov The bromine from BFRs can also be recovered during certain thermal processes and reintroduced into the production cycle. bsef.com

Q & A

Q. What are the standard synthesis routes for pentabromobenzyl acrylate, and how do their yields compare?

The two primary methods are the bromine/peroxide method and N-bromosuccinimide (NBS) method. The bromine/peroxide route yields higher brominated products (94.4% yield, 84.61% Br content) compared to NBS, likely due to better bromination efficiency. Key parameters include a 0.9:1 bromine-to-pentabromotoluene ratio and methoxyethanol as the solvent. Post-synthesis, acrylic acid reacts with brominated intermediates under sodium carbonate (2.04:1 acrylic acid-to-carbonate ratio) to achieve 93.5% yield and 72.90% Br content .

Q. How can researchers confirm the structural integrity of synthesized this compound?

X-ray crystallography is the gold standard for structural validation. For example, monoclinic crystal systems (space group Cc) with lattice parameters a = 4.6136 Å, b = 22.548 Å, c = 13.195 Å, and angles α = β = γ ≈ 91° confirm molecular geometry. Refinement metrics (e.g., R = 0.025) ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its brominated structure, follow ISO 17025 and ISO 9001 standards for storage, handling, and waste disposal. Use fume hoods to mitigate inhalation risks, and avoid halogenated aromatic solvents (e.g., during polymerization) unless proper ventilation is ensured .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve discrepancies in bromine content during synthesis?

Contradictions in bromine content (e.g., 72.90% vs. theoretical 71.20% post-polymerization) often stem from incomplete bromination or side reactions. Methodological solutions include:

  • Titration monitoring : Track Br content at each step using potentiometric titration.
  • Solvent selection : Methoxyethanol minimizes side reactions compared to polar aprotic solvents.
  • Catalyst screening : Phase transfer catalysts (e.g., quaternary ammonium salts) improve interfacial reactivity in biphasic systems .

Q. What analytical techniques are most effective for assessing purity and bromine content in this compound?

Combine:

  • Elemental analysis (EA) : Quantifies Br% via combustion and ion chromatography.
  • Nuclear magnetic resonance (NMR) : <sup>1</sup>H/<sup>13</sup>C NMR identifies residual solvents or unreacted monomers.
  • High-performance liquid chromatography (HPLC) : Resolves impurities using C18 columns with acetonitrile/water gradients. Calibrate instruments with certified reference materials (e.g., LGC standards) to ensure accuracy .

Q. How do polymerization conditions influence the thermal stability and flame-retardant efficacy of poly(this compound)?

Polymerization in halogenated aromatic solvents (e.g., chlorobenzene) at 80–100°C yields polymers with 71.20% Br content, matching theoretical values. Thermogravimetric analysis (TGA) shows degradation onset at ~250°C, correlating with flame-retardant performance. For enhanced stability, optimize initiator concentrations (e.g., AIBN at 1 wt%) and post-polymerization purification via Soxhlet extraction .

Q. What methodologies address interference challenges in quantifying trace impurities during purity analysis?

Hydrazine-like interferents can skew results. Mitigation strategies include:

  • Derivatization : Use p-dimethylaminobenzaldehyde to selectively tag impurities.
  • Spectroscopic subtraction : Employ UV-Vis or FTIR with baseline correction algorithms.
  • Matrix-matched calibration : Prepare standards in the same solvent system as samples to minimize matrix effects .

Methodological Design Considerations

Q. How should researchers design experiments to evaluate conflicting data on bromination efficiency?

Adopt a factorial design varying:

  • Brominating agent (Br2 vs. NBS)
  • Solvent polarity (methoxyethanol vs. DMF)
  • Temperature (60°C vs. 80°C) Analyze outcomes via ANOVA to identify statistically significant variables. Replicate trials (n ≥ 3) reduce random error .

Q. What phase transfer catalysts (PTCs) enhance interfacial reactivity in this compound synthesis?

Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) are effective. TBAB increases reaction rates by 30% in biphasic systems (aqueous Na acrylate/organic solvent). Optimize PTC concentration (0.5–2 mol%) to avoid emulsion formation .

Q. How can crystallography data resolve ambiguities in molecular conformation during structural studies?

Refine X-ray data with software like SHELXL using restraints for disordered bromine atoms. Compare experimental bond lengths (e.g., C-Br = 1.89–1.92 Å) to DFT-calculated values. Anisotropic displacement parameters (ADPs) help identify thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.